4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Description
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Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZASGKAUZUWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document outlines two primary plausible synthetic routes: a late-stage regioselective chlorination of a pyrazolo[1,5-a]pyridine-7-carbonitrile intermediate and a convergent synthesis commencing with a pre-chlorinated pyridine precursor. Each approach is discussed in detail, elucidating the underlying chemical principles, experimental considerations, and providing step-by-step protocols. The guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrazolo[1,5-a]pyridine derivatives.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its unique structural and electronic properties make it an attractive scaffold for the development of therapeutic agents targeting a range of diseases. The introduction of specific substituents, such as chloro and cyano groups, at defined positions on this scaffold can significantly modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The target molecule, this compound, represents a key building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic disconnections are considered for the synthesis of the target molecule. These strategies offer distinct advantages and challenges, and the choice of route may depend on the availability of starting materials, desired scale of synthesis, and the specific expertise of the research team.
Figure 1: High-level overview of the two primary synthetic strategies for this compound.
Strategy 1: Late-Stage Regioselective Chlorination
This approach involves the initial construction of the pyrazolo[1,5-a]pyridine-7-carbonitrile core, followed by the selective introduction of a chlorine atom at the C4 position. This strategy is advantageous if the unchlorinated precursor is readily accessible or if a library of analogues with modifications at other positions is desired.
The synthesis of the pyrazolo[1,5-a]pyridine ring system is often achieved through a [3+2] cycloaddition reaction. A common and effective method involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon.
Figure 2: Workflow for the synthesis of the pyrazolo[1,5-a]pyridine-7-carbonitrile intermediate.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: To the stirred solution, add (1-ethoxyethylidene)malononitrile (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Aminopyridine | 1.0 eq | Starting material. |
| (1-Ethoxyethylidene)malononitrile | 1.1 eq | The three-carbon cyclization partner. |
| Ethanol or Acetic Acid | - | Reaction solvent. Acetic acid can also act as a catalyst. |
Table 1: Key reagents and conditions for the synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile.
The selective introduction of a chlorine atom at the C4 position of the pyrazolo[1,5-a]pyridine ring can be achieved using an electrophilic chlorinating agent. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system.
Experimental Protocol: Chlorination of Pyrazolo[1,5-a]pyridine-7-carbonitrile
-
Reaction Setup: Dissolve pyrazolo[1,5-a]pyridine-7-carbonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Addition of Chlorinating Agent: To the solution, add an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if it proceeds slowly.
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| Pyrazolo[1,5-a]pyridine-7-carbonitrile | 1.0 eq | Substrate for chlorination. |
| N-Chlorosuccinimide (NCS) | 1.0-1.2 eq | Electrophilic chlorinating agent. |
| Dichloromethane (DCM) | - | Anhydrous aprotic solvent. |
Table 2: Reagents and conditions for the regioselective chlorination.
Strategy 2: Convergent Synthesis from a Pre-chlorinated Pyridine
This alternative strategy involves the construction of the pyrazolo[1,5-a]pyridine ring from a pyridine derivative that already bears the chlorine atom at the desired position. This approach can be more efficient if the starting 4-chloropyridin-2-amine is readily available and if the subsequent cyclization proceeds with high yield.
Figure 3: Workflow for the convergent synthesis of this compound.
The synthesis of 4-chloropyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 2-chloropyridine followed by reduction of the nitro group.[1]
Experimental Protocol: Synthesis of 4-Chloropyridin-2-amine
-
Nitration of 2-Chloropyridine: Carefully add 2-chloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperature (e.g., 0-5 °C). The reaction is highly exothermic and requires careful temperature control. After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up of Nitration: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 2-chloro-4-nitropyridine. Filter the solid, wash with water, and dry.
-
Reduction of the Nitro Group: Reduce the 2-chloro-4-nitropyridine to 4-chloropyridin-2-amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Purification: After the reduction is complete, work up the reaction mixture accordingly (e.g., filter off the catalyst, neutralize, and extract the product). Purify the crude 4-chloropyridin-2-amine by recrystallization or column chromatography.
| Step | Key Reagents | Critical Parameters |
| Nitration | 2-Chloropyridine, H₂SO₄, HNO₃ | Strict temperature control is crucial. |
| Reduction | 2-Chloro-4-nitropyridine, Pd/C, H₂ or SnCl₂/HCl | Choice of reducing agent can affect yield and purity. |
Table 3: Key steps and reagents for the synthesis of 4-Chloropyridin-2-amine.
The final step in this convergent approach is the cyclization of 4-chloropyridin-2-amine with a suitable dicyanomethylene compound to form the pyrazolo[1,5-a]pyridine ring system.
Experimental Protocol: Cyclization of 4-Chloropyridin-2-amine
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloropyridin-2-amine (1.0 eq) in a high-boiling solvent such as glacial acetic acid.
-
Addition of Reagent: Add (1-ethoxyethylidene)malononitrile (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 4-Chloropyridin-2-amine | 1.0 eq | Key chlorinated precursor. |
| (1-Ethoxyethylidene)malononitrile | 1.1 eq | Cyclization partner. |
| Glacial Acetic Acid | - | Solvent and catalyst. |
Table 4: Reagents and conditions for the final cyclization step.
Conclusion
This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between a late-stage chlorination strategy and a convergent approach will be dictated by factors such as the availability of starting materials and the overall synthetic goals of the research program. The provided experimental protocols are based on established chemical transformations and offer a solid foundation for the successful synthesis of this important heterocyclic building block. It is imperative for researchers to adhere to standard laboratory safety practices and to perform all reactions in a well-ventilated fume hood.
References
Sources
An In-Depth Technical Guide to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: A Key Intermediate in Modern Medicinal Chemistry
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in potent, biologically active compounds.[1] This fused heterocyclic system, containing a ring-junction nitrogen, offers a rigid three-dimensional structure with strategically positioned nitrogen atoms that can act as hydrogen bond acceptors, enhancing interactions with biological targets like protein kinases.[1] Consequently, derivatives of this scaffold are integral to the development of therapies for a range of diseases, most notably cancer and autoimmune disorders.[2][3]
Within this important class of molecules, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile (CAS No. 1268520-74-6) has emerged as a critical and versatile building block. Its unique substitution pattern—featuring a reactive chlorine atom at the 4-position and a cyano group at the 7-position—provides two distinct chemical handles for synthetic elaboration. The chlorine atom is primed for nucleophilic aromatic substitution or, more commonly, transition metal-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This dual functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures in drug discovery programs.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in synthetic and medicinal chemistry.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is the foundation of its effective use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1268520-74-6 | [4] |
| Molecular Formula | C₈H₄ClN₃ | [4] |
| Molecular Weight | 177.59 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at 4°C | [4] |
| InChI Key | SQZASGKAUZUWMD-UHFFFAOYSA-N | [4] |
Safety Information: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
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GHS Pictogram: GHS07 (Exclamation mark)[4]
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Signal Word: Warning[4]
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Hazard Statements: [4]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[5]
Synthesis and Spectroscopic Characterization
General Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
A plausible synthetic pathway would likely involve:
-
Chlorination of Pyridine: Synthesis of a substituted pyridine, such as 4-chloropyridine, via direct chlorination or through a pyridine N-oxide intermediate.[6]
-
Amination: Conversion of the substituted pyridine to an N-aminopyridinium salt.
-
Cycloaddition/Annulation: Reaction of the N-aminopyridinium salt with a suitable C3 synthon, such as an acrylonitrile derivative, which would introduce the carbonitrile at the desired position and facilitate the ring-closing reaction to form the fused bicyclic system.[7]
The diagram below illustrates this generalized synthetic logic.
Caption: Generalized synthetic pathway to the pyrazolo[1,5-a]pyridine core.
Spectroscopic Characterization
Authenticating the structure of this compound is crucial. While a published spectrum for this specific isomer is not available, data for the closely related regioisomer, 4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile , provides a strong basis for predicting the expected spectral features.[7]
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Four distinct aromatic proton signals are expected. Based on the structure, one would anticipate signals corresponding to H-2, H-3, H-5, and H-6. The protons on the pyridine ring (H-5, H-6) would likely appear as doublets, while the protons on the pyrazole ring (H-2, H-3) would be singlets or doublets depending on coupling. Chemical shifts would be in the aromatic region (δ 7.0-9.0 ppm). |
| ¹³C NMR | Eight distinct carbon signals are expected: five for the aromatic CH groups and three for the quaternary carbons (C-4, C-7, and the bridgehead C-8a). The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm, while the carbon bearing the chlorine (C-4) would be significantly shifted. |
| HRMS (ESI) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass for C₈H₅ClN₃⁺, with the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl). |
Reactivity and Application in Medicinal Chemistry: A Case Study in Cross-Coupling
The primary utility of this compound in drug discovery is its role as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. The chlorine at the C4 position is readily displaced by various nucleophiles, most notably amines, in reactions such as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the formation of C-N bonds that are prevalent in drug candidates.
Numerous patents describe the use of this building block in the synthesis of potent and selective inhibitors of Toll-like receptors (TLR7, TLR8, TLR9), which are targets for the treatment of autoimmune diseases like systemic lupus erythematosus.[3]
The general reaction scheme is as follows:
Caption: Buchwald-Hartwig amination using the title compound.
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example synthesized from procedures described in the patent literature for the development of autoimmune disease therapies.[3]
Objective: To synthesize a 4-amino-substituted pyrazolo[1,5-a]pyridine derivative via palladium-catalyzed C-N cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine) (1.1 eq)
-
RuPhos Pd G2 (or a similar Pd G2/G3 precatalyst) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (4.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Degassing: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 3-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to yield the desired product.
Causality and Trustworthiness: This protocol is self-validating. The use of a modern palladium precatalyst (RuPhos Pd G2) ensures high catalytic activity and broad substrate scope. Cesium carbonate is an effective base for this transformation, and dioxane is a standard solvent. The inert atmosphere and anhydrous conditions are standard best practices for organometallic catalysis, ensuring reproducibility and high yield.
Conclusion and Future Outlook
This compound is a high-value building block whose strategic importance is firmly established in contemporary drug discovery. Its predictable reactivity in robust C-N bond-forming reactions allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process. While its own synthesis is likely a refined industrial process, its application is broadly accessible and impactful. As research into kinase and TLR inhibitors continues to expand, the demand for and utility of this versatile intermediate are poised to grow, solidifying its role in the development of next-generation therapeutics.
References
-
Ali, T. E., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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- European Patent Office. NOVEL MORPHOLINYL AMINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE - EP 3623369 B1.
- (This reference is not cited in the text)
-
Wang, Q., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Organic & Biomolecular Chemistry. [Link]
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- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
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- Google Patents.
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- 1. WO2020052738A1 - Composés amine pyrazolopyridiniques pour le traitement d'une maladie auto-immune - Google Patents [patents.google.com]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | 1268520-74-6 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and steric arrangement allow for diverse pharmacological activities. The targeted introduction of specific substituents, such as a chloro group at the 4-position and a carbonitrile at the 7-position, can significantly modulate the molecule's biological profile, making compounds like 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile (Figure 1) subjects of considerable interest for researchers in drug development.[2] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical processes required for the unambiguous structure elucidation of this compound.
Figure 1: Structure of this compound
A generalized workflow for the synthesis and purification of the target compound.
Following synthesis, purification is paramount. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a standard and effective method for isolating the desired product from reaction byproducts and unreacted starting materials. The purity of the final compound should be assessed by thin-layer chromatography (TLC) and melting point determination. A sharp melting point is a good indicator of high purity.
II. Spectroscopic Analysis: The Core of Structure Elucidation
A combination of spectroscopic techniques is employed to piece together the molecular structure. Each method provides unique and complementary information.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Expected Molecular Ion Peak: For this compound (C₈H₄ClN₃), the expected monoisotopic mass is approximately 177.0145 g/mol . [3]The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is roughly one-third the intensity of the molecular ion peak (M). This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show fragmentation patterns corresponding to the loss of the cyano group (-CN) and the chlorine atom (-Cl), providing further structural clues.
Table 1: Predicted Mass Spectrometry Data
| Technique | Expected Observation | Interpretation |
| HRMS (ESI-TOF) | [M+H]⁺ at m/z 178.0223 | Confirms elemental composition (C₈H₅ClN₃⁺) |
| MS (EI) | M⁺ at m/z 177 and M+2 at m/z 179 (approx. 3:1 ratio) | Confirms molecular weight and presence of one chlorine atom |
| MS/MS | Fragments corresponding to loss of CN and Cl | Supports the presence of these functional groups |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Nitrile Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the carbonitrile group. [4]* Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching.
-
C=C and C=N Stretching: A series of absorption bands in the 1400-1650 cm⁻¹ region will correspond to the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 2: Predicted Infrared Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 |
| Aromatic C-H | > 3000 |
| C=C / C=N | 1400 - 1650 |
| C-Cl | 600 - 800 |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. For this compound, we would expect to see signals corresponding to the four aromatic protons.
The chemical shifts (δ) of the protons are influenced by their electronic environment. The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the cyano group will cause the protons to be deshielded, appearing at higher chemical shifts.
-
Predicted Chemical Shifts and Coupling Constants: Based on data from similar pyrazolo[1,5-a]pyridine and substituted pyridine systems, the following predictions can be made. [5][6]The protons on the pyridine ring will likely appear as doublets or triplets, with coupling constants (J) in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling. The protons on the pyrazole ring will have their own characteristic shifts.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H-2 | 8.1 - 8.3 | d | ~2-3 |
| H-3 | 6.8 - 7.0 | d | ~2-3 |
| H-5 | 7.6 - 7.8 | d | ~7-8 |
| H-6 | 7.0 - 7.2 | d | ~7-8 |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Predicted Chemical Shifts: The carbon atoms bonded to nitrogen and chlorine will be significantly deshielded. The carbon of the nitrile group will appear in a characteristic region.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 105 - 110 |
| C-8a | 148 - 152 |
| CN | 117 - 120 |
To definitively assign the proton and carbon signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, allowing for the tracing of the proton connectivity within the ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.
The workflow for structure elucidation using NMR spectroscopy.
III. X-ray Crystallography: The Definitive Proof
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state. [7]
Experimental Protocol
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Table 5: Expected Crystallographic Parameters
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Bond Lengths | Consistent with aromatic C-C, C-N, C-Cl, and C≡N bonds |
| Bond Angles | Reflective of a planar, fused heterocyclic system |
| Intermolecular Interactions | Potential for π-π stacking and C-H···N interactions [8] |
IV. Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments reveals the detailed connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers definitive confirmation of the structure. This in-depth guide provides the framework and expected outcomes for the successful characterization of this and other related heterocyclic compounds, serving as a valuable resource for researchers in the field of chemical synthesis and drug discovery.
V. References
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. (2016). [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. (n.d.). [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. (2024). [Link]
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The Therapeutic Potential of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties provide a versatile framework for the design of novel therapeutic agents targeting a wide array of biological pathways. This guide offers an in-depth exploration of the diverse biological activities of pyrazolo[1,5-a]pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key regulators of the cell cycle and signal transduction pathways.[1] Their mechanism of action often involves the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[2][3]
Dual Inhibition of CDK2 and TRKA Kinases
A promising strategy in cancer therapy is the dual inhibition of critical kinases to enhance efficacy and overcome drug resistance.[4] Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[4] CDK2 is a key regulator of cell cycle progression, while TRKA is involved in cell survival and proliferation. The simultaneous inhibition of both kinases presents a synergistic approach to halting cancer cell growth.[4]
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA [4]
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Reference) | 0.07 | - |
| Larotrectinib (Reference) | - | 0.07 |
PI3Kγ/δ Inhibition for Cancer Immunotherapy
The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell growth, survival, and proliferation. Dual inhibition of PI3Kγ and PI3Kδ isoforms is an emerging strategy in cancer immunotherapy.[5] Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[5] For instance, the derivative 20e (IHMT-PI3K-315) has shown significant inhibitory activity in both biochemical and cellular assays.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a target kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Test compounds (pyrazolo[1,5-a]pyridine derivatives)
-
Recombinant human kinase (e.g., CDK2/cyclin E, TRKA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of a microplate.
-
Add the test compounds to the respective wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. Pyrazolo[1,5-a]pyridine and its analogs, such as pyrazolo[1,5-a]quinazolines, have demonstrated significant anti-inflammatory properties.[6][7]
Inhibition of NF-κB Signaling and MAPKs
One of the primary mechanisms of their anti-inflammatory action is the inhibition of the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[6][7] Furthermore, molecular modeling and in vitro studies have shown that these compounds can bind to and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are key players in the inflammatory response.[6][7]
Table 2: Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives [6][7]
| Compound | Description | NF-κB Inhibition IC50 (µM) |
| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | < 50 |
| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | < 50 |
Inhibition of Prostaglandin and Leukotriene Biosynthesis
Certain pyrazolo[1,5-a]pyrimidin-7-one derivatives have been shown to possess analgesic and anti-inflammatory properties without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism is linked to the inhibition of leukotriene and/or prostaglandin biosynthesis, key mediators of inflammation.[8]
Caption: Inhibition of the NF-κB signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[9][10][11]
Broad-Spectrum Antibacterial and Antifungal Effects
Several studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][12] Compounds such as 8b, 10e, 10i, and 10n have shown significant activity against both types of bacteria.[9] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core.[11]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives [10]
| Compound | S. aureus (µg/mL) | E. faecalis (µg/mL) | P. aeruginosa (µg/mL) |
| 6 | 0.187 | 0.375 | 0.187 |
| 7 | 1 | 2 | 1 |
| 9a | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 |
| 10a | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 |
Inhibition of MurA and Anti-Biofilm Activity
A novel series of arylazo-pyrazolo[1,5-a]pyrimidines has demonstrated promising activity as inhibitors of the MurA enzyme, which is essential for bacterial cell wall biosynthesis.[13] Compound 4c from this series exhibited a potent inhibitory effect on MurA and also displayed significant antibiofilm activity.[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective and Other Biological Activities
The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives extends beyond anticancer, anti-inflammatory, and antimicrobial applications.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of pyrazole and pyrazolopyridine derivatives.[14][15][16] These compounds have shown promise in mitigating neuroinflammation and protecting against neuronal damage in models of neurological disorders.[14][16]
Neuropeptide Y1 Receptor Antagonism
A series of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated as neuropeptide Y1 (NPY Y1) receptor antagonists.[17] The NPY system is involved in the regulation of various physiological processes, including food intake and blood pressure. Compound 2f (CP-671906) from this series was found to inhibit NPY-induced increases in blood pressure and food intake in rodent models, suggesting a potential role for these compounds in the treatment of obesity and hypertension.[17]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the importance of this heterocyclic system in modern drug discovery. Structure-activity relationship (SAR) studies continue to provide valuable insights for the rational design of more potent and selective derivatives.[18] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical efficacy and safety profiles. The continued exploration of the vast chemical space around the pyrazolo[1,5-a]pyridine core holds immense promise for addressing unmet medical needs.
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Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the plausible mechanisms of action of a specific derivative, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. While direct experimental data on this particular molecule is not extensively available in public literature, this document synthesizes the wealth of knowledge surrounding the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes to infer its potential biological targets and cellular effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds, providing both a theoretical framework and practical experimental guidance.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyridine system, a rigid and planar N-heterocyclic structure.[1] This scaffold's synthetic tractability allows for extensive structural modifications, making it a cornerstone for the design of novel therapeutic agents.[1] Derivatives of this and the closely related pyrazolo[1,5-a]pyrimidine core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antitubercular, antimicrobial, and anti-inflammatory properties.[2][3][4] Notably, several pyrazolo[1,5-a]pyrimidine-based drugs have reached the market, underscoring the clinical relevance of this chemical class.[1]
This guide focuses on This compound , a specific analog whose mechanism of action remains to be fully elucidated. By examining the structure-activity relationships (SAR) and established mechanisms of its chemical relatives, we can construct a robust hypothesis regarding its molecular interactions and downstream cellular consequences. The presence of a chlorine atom at the 4-position and a carbonitrile group at the 7-position are key structural features that likely dictate its target specificity and potency.
Inferred Mechanisms of Action: A Multi-Targeted Hypothesis
Based on extensive research into the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families, this compound is likely to exert its biological effects through one or more of the following mechanisms.
Protein Kinase Inhibition: A Dominant Paradigm
A preponderant theme in the pharmacology of pyrazolo[1,5-a]pyrimidines is their function as inhibitors of protein kinases.[2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine moiety has been shown to be crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[5]
Potential Kinase Targets:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature of several approved and clinical-stage Trk inhibitors.[5] These kinases are involved in neuronal signaling and are oncogenic drivers in a variety of tumors when genetically altered.
-
RET (Rearranged during Transfection) Kinase: Substituted pyrazolo[1,5-a]pyridine compounds have been identified as inhibitors of RET kinase, a receptor tyrosine kinase implicated in several types of cancer.[6] Aberrant RET signaling can activate downstream pathways like Ras-MAPK and PI3K-Akt/mTOR.[6]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective inhibitors of PI3Kδ, a key regulator of immune cell function.[7] This suggests a potential role in treating inflammatory and autoimmune diseases.[7]
-
Other Cancer-Related Kinases: The broader class of pyrazolo[1,5-a]pyrimidines has shown inhibitory activity against a range of kinases involved in cell cycle progression and oncogenic signaling, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[2]
The following table summarizes the kinase inhibitory profiles of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | Cancer |
| Substituted pyrazolo[1,5-a]pyridines | RET | Cancer |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Inflammation, Autoimmune Diseases |
| General pyrazolo[1,5-a]pyrimidines | EGFR, B-Raf, MEK, CDKs | Cancer |
Conceptual Signaling Pathway of Kinase Inhibition
Caption: Potential kinase inhibition by this compound.
Antitubercular Activity: Disrupting Bacterial Physiology
Several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[4][8] This suggests that this compound may also possess antitubercular properties.
Known Antitubercular Mechanisms for the Scaffold:
-
Inhibition of MmpL3: The generation of spontaneous resistant mutants of Mtb to tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides has identified mutations in the essential mmpL3 gene. MmpL3 is a mycolic acid transporter crucial for the formation of the mycobacterial outer membrane.
-
Metabolic Activation by FAD-dependent Hydroxylase: For some pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance is conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to the catabolism of the compound.[9] This suggests that the compound may act as a pro-drug that requires activation.
Other Potential Biological Activities
-
Broad-Spectrum Anticancer Effects: Beyond specific kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce cytotoxicity in various cancer cell lines, suggesting multiple or alternative mechanisms of action.
-
Photodynamic Therapy: While less likely for the parent compound, fusion with a photosensitizer like a chlorin can impart photodynamic activity, leading to apoptosis and necrosis in cancer cells upon light activation.[10]
-
Antimicrobial Properties: The pyridine nucleus is a common feature in many antimicrobial agents, indicating potential activity against a range of bacterial and fungal pathogens.[11]
Recommended Experimental Workflows for Mechanism of Action Studies
To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.
Kinase Inhibition Profiling
Objective: To identify the specific kinase targets of the compound.
Methodology:
-
Primary Screen: Perform a broad-panel kinase screen (e.g., using a commercial service) at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response Assays: For any kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the IC₅₀ value.
-
Mechanism of Inhibition Studies: For the most potent targets, conduct kinetic assays to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cellular Target Engagement Assays: Utilize techniques such as cellular thermal shift assays (CETSA) or NanoBRET to confirm that the compound engages with the target kinase in a cellular context.
Workflow for Kinase Inhibitor Profiling
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A Technical Guide to the Therapeutic Targeting Potential of the Pyrazolo[1,5-a]pyridine Scaffold: A Case Study on 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Authored by: A Senior Application Scientist
Preamble: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple, distinct biological targets through versatile, modifiable substitution patterns. The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system structurally analogous to endogenous purines, represents one such exemplary scaffold.[1][2] Its rigid, planar structure provides a stable platform for the precise spatial orientation of functional groups, enabling interactions with a wide array of protein active sites. This guide delves into the therapeutic landscape of this scaffold, using 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile as a representative molecule to explore its potential targets, the rationale behind their selection, and the methodologies required for their validation.
While direct studies on this compound are nascent, extensive research on closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provides a robust foundation for predicting its biological activity. The presence of a chloro group at the 4-position and a carbonitrile at the 7-position suggests specific electronic and steric properties that will modulate binding affinity and selectivity towards the target classes discussed herein. This document serves as a technical blueprint for researchers and drug development professionals aiming to unlock the therapeutic potential of this promising chemical series.
Part 1: The Kinase Superfamily - A Primary Target Domain
Protein kinases are central regulators of cellular signaling and are frequently dysregulated in human diseases, most notably cancer, making them premier targets for therapeutic intervention.[3][4] The pyrazolo[1,5-a]pyridine core has proven to be an exceptionally effective ATP-competitive scaffold, capable of forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[5]
Phosphoinositide 3-Kinases (PI3Ks): Targeting Cancer and Immunity
The PI3K signaling pathway is a critical axis for cell growth, proliferation, and survival. The Class I PI3K isoforms, particularly PI3Kγ and PI3Kδ, are pivotal in regulating immune cell function, and their dual inhibition has emerged as a compelling strategy for cancer immunotherapy.[6][7] Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ/δ.[5][6]
These compounds typically occupy the ATP-binding site of the PI3Kγ/δ isoforms. The pyrazolo moiety often forms hydrogen bonds with the hinge region residue Val882, while other substituents can form additional interactions, conferring both potency and selectivity.[5] Inhibition of PI3Kγ/δ blocks the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and leading to reduced cell proliferation and modulation of the tumor microenvironment.[7] For instance, derivative 20e (IHMT-PI3K-315) has been shown to repolarize immunosuppressive M2 macrophages to the pro-inflammatory M1 phenotype.[6][7]
| Compound Reference | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Cellular p-AKT (S473) EC50 (µM) | Source |
| 20e (IHMT-PI3K-315) | 4.0 | 9.1 | 0.028 (γ), 0.013 (δ) | [5][6] |
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a relevant cancer cell line (e.g., MC38) in 96-well plates and culture overnight.
-
Compound Treatment: Serially dilute the test compound (e.g., this compound) in DMSO and add to the cells at final concentrations ranging from 1 nM to 10 µM. Incubate for 2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS for BMDMs) for 30 minutes to induce PI3K pathway activation.
-
Lysis: Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Use a sandwich ELISA or a TR-FRET-based immunoassay kit to quantify the levels of phosphorylated AKT (at serine 473) relative to total AKT in the cell lysates.
-
Data Analysis: Plot the percentage of p-AKT inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Other High-Value Kinase Targets
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other critical kinase families.
-
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a core component of two out of the three marketed drugs for cancers driven by NTRK gene fusions, highlighting its clinical significance as a Trk inhibitor.[8]
-
Cyclin-Dependent Kinase 7 (CDK7): In pancreatic ductal adenocarcinoma (PDAC), CDK7 is a promising target due to its dual role in regulating transcription and the cell cycle. Pyrazolo[1,5-a]-1,3,5-triazine derivatives have demonstrated remarkable cytotoxicity in PDAC cell lines with IC50 values as low as 0.19 µM.[9]
-
EGFR, B-Raf, MEK: Reviews on pyrazolo[1,5-a]pyrimidine compounds frequently cite their activity as ATP-competitive inhibitors of key kinases in the MAPK pathway, such as EGFR, B-Raf, and MEK, which are validated targets in various cancers like non-small cell lung cancer and melanoma.[3][4]
Part 2: Epigenetic Regulation - A New Frontier
Epigenetic modifications are heritable changes that do not involve alterations to the DNA sequence itself but play a crucial role in gene expression. Histone demethylases are key epigenetic enzymes, and their dysregulation is linked to cancer development.
Histone Lysine Demethylase 4D (KDM4D)
The KDM4 family of histone demethylases removes methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. KDM4D is implicated in several cancers, making it an attractive therapeutic target. A study dedicated to pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives—a class that directly includes the core and key functional group of our topic compound—led to the discovery of potent KDM4D inhibitors.[10]
These inhibitors act by chelating the Fe(II) ion in the active site of the JmjC domain of KDM4D, displacing the co-substrate α-ketoglutarate and preventing the demethylation reaction. The carbonitrile group at the 7-position and other substituents on the scaffold are critical for achieving high potency and selectivity.
| Compound Reference | KDM4D IC50 (µM) | Source |
| 10r | 0.41 ± 0.03 | [10] |
| 2 | > 50 (Initial Hit) | [10] |
-
Reaction Setup: In a 384-well plate, combine KDM4D enzyme, a biotinylated H3K9me3 peptide substrate, and the test compound (e.g., this compound) in assay buffer.
-
Initiation: Add a solution of co-substrates (ascorbate, α-ketoglutarate) to start the demethylation reaction. Incubate at room temperature for 1 hour.
-
Detection: Stop the reaction and add a detection mixture containing Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC. Incubate for 1 hour.
-
Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665/620 nm). A decrease in the ratio indicates inhibition of demethylation. Determine the IC50 by plotting the ratio against compound concentration.
Caption: TR-FRET Assay Workflow for KDM4D Inhibition.
Part 3: Diverse and Emerging Therapeutic Targets
The broad bioactivity of the pyrazolo[1,5-a]pyridine scaffold is not limited to oncology and epigenetics. Its unique structure has been successfully leveraged to develop agents for infectious diseases and neurological disorders.
-
Kv7/KCNQ Potassium Channel Activators: In the field of neuroscience, activators of Kv7 potassium channels are sought after for treating epilepsy and other neuronal hyperexcitability disorders. A series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were identified as novel, potent openers of KCNQ2/3 channels, demonstrating the scaffold's potential beyond inhibitor design.[11]
-
Anti-Infective Agents:
-
Tuberculosis: Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have shown bactericidal efficacy against Mycobacterium tuberculosis by inhibiting MmpL3, an essential mycolic acid transporter.[12]
-
Hepatitis B Virus (HBV): Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been discovered as Core Protein Allosteric Modulators (CpAMs), a novel class of anti-HBV agents that disrupt viral capsid assembly.[13]
-
Conclusion and Strategic Outlook
The pyrazolo[1,5-a]pyridine core is a remarkably versatile and clinically relevant scaffold. For a specific molecule like This compound , the evidence strongly suggests that the primary therapeutic targets to investigate lie within the protein kinase superfamily , particularly PI3Kγ/δ and other cancer-related kinases. The presence of the carbonitrile group makes the epigenetic target KDM4D an equally compelling avenue for exploration.
Future research for this specific compound should involve a tiered screening approach:
-
Broad Kinase Profiling: Screen against a panel of several hundred kinases to identify primary targets and assess selectivity.
-
Focused PI3K and KDM4D Assays: Conduct detailed enzymatic and cellular assays to confirm and quantify activity against the most likely targets based on scaffold precedent.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogues to probe the roles of the chloro and carbonitrile substituents in target engagement and to optimize potency and drug-like properties.
By systematically applying the methodologies outlined in this guide, researchers can efficiently navigate the target landscape and unlock the full therapeutic potential of this compound and its derivatives.
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Zhang, L., et al. (2018). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & medicinal chemistry letters, 28(17), 2876–2881. Available at: [Link]
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Barata, J. F., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European journal of medicinal chemistry, 105, 163–172. Available at: [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in drug design & discovery, 16(9), 1035–1045. Available at: [Link]
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Zhu, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of medicinal chemistry, 66(20), 14116–14132. Available at: [Link]
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The Ascendant Scaffold: A Technical Guide to the Synthesis and Application of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, making it a cornerstone for the development of novel therapeutics and functional materials.[2] This guide provides an in-depth exploration of the synthesis and diverse applications of pyrazolo[1,5-a]pyrimidines, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Synthetic Arsenal: Constructing the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a well-established yet continually evolving field of synthetic organic chemistry. The primary and most versatile approach involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic synthons.[2] The choice of reaction partners and conditions dictates the substitution pattern of the final product, allowing for the generation of diverse chemical libraries.
Foundational Synthesis: Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a frequently employed and robust strategy for assembling the pyrazolo[1,5-a]pyrimidine scaffold.[3] This reaction typically proceeds under acidic or basic conditions, where the 5-aminopyrazole acts as a binucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization and dehydration cascade to form the fused pyrimidine ring.[3]
The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical β-dicarbonyl compounds. The reaction generally initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole onto the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4] Fine-tuning of reaction parameters such as temperature, solvent, and the nature of the catalyst can significantly influence the regiochemical outcome.[4]
Experimental Protocol: Synthesis of a 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine
This protocol describes a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the condensation of a 3-amino-1H-pyrazole with a 1,3-diketone.
Materials:
-
3-Amino-1H-pyrazole derivative (1.0 eq)
-
1,3-Diketone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 3-amino-1H-pyrazole derivative and the 1,3-diketone.
-
Add glacial acetic acid to provide a stirrable suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Self-Validation:
-
The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
The melting point of the recrystallized product should be sharp and consistent.
Expanding the Toolkit: Modern Synthetic Methodologies
Beyond the classical approach, a variety of modern synthetic strategies have been developed to enhance the efficiency, diversity, and environmental friendliness of pyrazolo[1,5-a]pyrimidine synthesis.
-
Multicomponent Reactions (MCRs): These one-pot reactions involve the combination of three or more starting materials to form the final product, incorporating all or most of the atoms from the reactants.[1] MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[5] A common MCR for pyrazolo[1,5-a]pyrimidine synthesis involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound.[3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and in some cases, alter regioselectivity compared to conventional heating methods.[3][6] This technique is particularly valuable for high-throughput synthesis and library generation.
-
Pericyclic Reactions: In some instances, pyrazolo[1,5-a]pyrimidines can be synthesized via pericyclic reactions, such as [4+2] cycloadditions, from acyclic precursors without the need for a pre-formed aminopyrazole.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of a wide range of substituents and facilitating the exploration of structure-activity relationships (SAR).[7]
Caption: Key Synthetic Routes to Pyrazolo[1,5-a]pyrimidines.
Part 2: A Scaffold of Significance: Applications of Pyrazolo[1,5-a]pyrimidines
The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine nucleus have led to its widespread application in drug discovery and materials science.[1]
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
Pyrazolo[1,5-a]pyrimidines are a cornerstone of modern medicinal chemistry, with numerous derivatives having entered clinical trials or reached the market.[8][9] Their ability to act as bioisosteres of purines allows them to interact with a wide range of biological targets, particularly protein kinases.
Kinase Inhibition in Oncology:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][7] Pyrazolo[1,5-a]pyrimidines have proven to be highly effective as ATP-competitive and allosteric inhibitors of various protein kinases.[7] Notable examples include:
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: Several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine scaffold.[10][11] These drugs have shown remarkable efficacy in treating cancers harboring NTRK gene fusions.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this scaffold have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[12] Dual CDK2/TRKA inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown promising antiproliferative activity.[12]
-
Other Kinase Targets: The versatility of this scaffold has led to the development of inhibitors for a broad range of other kinases, including EGFR, B-Raf, MEK, and Pim-1, which are implicated in various cancers.[3][7][13]
| Drug/Compound | Target Kinase(s) | Therapeutic Area | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | NTRK fusion-positive cancers | [10] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK fusion-positive cancers, ROS1-positive NSCLC | [10] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK fusion-positive cancers, ROS1-positive NSCLC | [10] |
| Milciclib | CDK2, TRKA, TRKC | Cancer | [12] |
| Dinaciclib | CDKs | Cancer | [8] |
Beyond Oncology:
The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond cancer treatment. Derivatives have been investigated for a wide array of pharmacological activities, including:
-
Central Nervous System (CNS) Agents: Zaleplon and Indiplon are pyrazolo[1,5-a]pyrimidine-based drugs used as hypnotic agents for the treatment of insomnia.[8][9]
-
Anti-inflammatory Agents: Some derivatives have shown potent anti-inflammatory effects, in part through the inhibition of prostaglandin synthesis.[14]
-
Antimicrobial Agents: The scaffold has been explored for the development of novel antibacterial and antifungal agents.[15][16]
-
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitors: Selective inhibitors of PI3Kδ based on this scaffold are being investigated for the treatment of inflammatory and autoimmune diseases like asthma.[17]
Caption: Diverse Applications of Pyrazolo[1,5-a]pyrimidines.
Materials Science: A Scaffold for Functional Materials
The rigid, planar, and electron-rich nature of the pyrazolo[1,5-a]pyrimidine system also makes it an attractive building block for functional organic materials.[1] These compounds can exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Fluorescent Probes and Sensors [18]
-
Organic Photovoltaics
The photophysical properties can be tuned by modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, allowing for the rational design of materials with specific absorption and emission characteristics.[18]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold stands as a testament to the power of heterocyclic chemistry in addressing critical challenges in medicine and materials science. Its synthetic accessibility, coupled with its remarkable biological and photophysical properties, ensures that it will remain a focal point of research and development for the foreseeable future. As our understanding of disease pathways deepens and the demand for novel functional materials grows, the versatility of the pyrazolo[1,5-a]pyrimidine core will undoubtedly continue to be exploited in the creation of innovative solutions.
References
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-22. [Link]
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Kaswan, S., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1269-1293. [Link]
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Iqbal, M. A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-14. [Link]
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Lanza, M., et al. (1983). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. Il Farmaco; edizione scientifica, 38(10), 727-734. [Link]
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Abdel-Wahab, B. F., et al. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of the Chinese Chemical Society, 68(8), 1417-1426. [Link]
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El-Sayed, N. H., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC medicinal chemistry, 13(7), 805-827. [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Włodarczyk, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6599. [Link]
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Abdelhamid, A. O., & Gomha, S. M. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. Journal of Heterocyclic Chemistry, 50(S1), E187-E192. [Link]
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Arias Gómez, A. J., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3193. [Link]
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Shastri, L. A., et al. (2018). Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines (a) 49 and (b) 51a–f. ResearchGate. [Link]
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Gomha, S. M., et al. (2017). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Journal of Heterocyclic Chemistry, 54(2), 1147-1153. [Link]
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An In-depth Technical Guide to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on a specific, highly functionalized member of this family: 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile and its derivatives. The presence of a chloro group at the 4-position and a nitrile group at the 7-position provides synthetic handles for extensive chemical modification, making this scaffold a versatile starting point for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound analogs, offering insights for researchers in drug discovery and development.
The Core Scaffold: Structure and Properties
The foundational molecule, this compound, possesses the chemical formula C₈H₄ClN₃. Its structure features a fused pyrazole and pyridine ring system. The chlorine atom at the 4-position and the carbonitrile group at the 7-position are key reactive sites, enabling a diverse range of chemical transformations for creating extensive analog libraries.
| Property | Value |
| CAS Number | 1268520-74-6 |
| Molecular Formula | C₈H₄ClN₃ |
| Physical Form | Solid |
| Storage Temperature | 4°C |
Synthesis Strategies
The construction of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of appropriately substituted pyrazole precursors.[2] For the synthesis of the title compound and its analogs, several methods have been reported, primarily involving the reaction of N-aminopyridines with reagents that provide the remaining atoms for the pyrazole ring.
General Synthesis of the Pyrazolo[1,5-a]pyridine Core
A prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine framework, a related and informative scaffold, involves the condensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds.[2] Adapting this strategy to the pyridine series often involves similar cyclization approaches.
Experimental Protocol: Synthesis of 4-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile
While a specific protocol for the 7-carbonitrile analog was not detailed in the provided results, a closely related synthesis for 4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile has been described.[3] This procedure illustrates a TEMPO-mediated [3+2] annulation-aromatization of an N-aminopyridine with acrylonitrile.
Materials:
-
N-amino-4-chloropyridinium salt (starting material)
-
Acrylonitrile
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the N-amino-4-chloropyridinium salt and acrylonitrile in the chosen anhydrous solvent, add DIPEA and TEMPO.
-
The reaction is typically carried out at a reduced temperature (e.g., -40 °C) and allowed to warm to room temperature.[3]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is quenched and the product is purified by flash column chromatography (FCC) on silica gel.[3]
-
The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Chemical Reactivity and Derivatization
The chlorine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring is susceptible to nucleophilic aromatic substitution (NAS) reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, thereby enabling the exploration of structure-activity relationships (SAR). The nitrile group at the 7-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
Nucleophilic Aromatic Substitution at C4
The electron-withdrawing nature of the fused pyrazole ring and the nitrile group activates the C4 position for nucleophilic attack. This reactivity is a cornerstone for generating diverse libraries of analogs.
Caption: Key transformations of the C7-nitrile group.
Biological Significance and Therapeutic Potential
Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. [4][5]
Anticancer Activity
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent protein kinase inhibitors, targeting kinases such as EGFR, BRAF, CDK, and MEK, which are crucial in cancer signaling pathways. [2][4]The structural similarities suggest that pyrazolo[1,5-a]pyridine analogs could also exhibit significant anticancer properties.
Antitubercular Activity
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb). [1]Some analogs have shown promising in vitro potency with low nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and multidrug-resistant Mtb strains. [1]
Other Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its investigation in a variety of other therapeutic areas, including:
-
Anti-inflammatory agents [4]* Antiviral agents [2]* Inhibitors of histone lysine demethylases (KDMs) [6]* Hepatitis B Virus (HBV) core protein allosteric modulators [7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyridine core has yielded valuable insights into the structural requirements for biological activity. For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, SAR studies have identified key pharmacophoric features for antitubercular activity. [8][9]Similar systematic explorations of the this compound scaffold are crucial for optimizing potency and selectivity for various biological targets.
Key areas for SAR exploration include:
-
Substitution at the C4 position: The nature of the substituent introduced via nucleophilic substitution can significantly impact target binding and pharmacokinetic properties.
-
Modification of the C7-nitrile group: Conversion to amides, carboxylic acids, or other functional groups can alter polarity and hydrogen bonding capabilities.
-
Substitution on the pyrazole and pyridine rings: Introduction of various substituents can fine-tune the electronic properties and steric profile of the molecule.
Analytical Characterization
The structural elucidation of novel this compound analogs relies on a combination of modern spectroscopic techniques.
| Technique | Information Provided |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons in the molecule. [3][10] |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. [3][10] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. [10][11] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the nitrile (C≡N) stretch. [11][12] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. [10] |
Conclusion
This compound is a highly versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the generation of large and diverse compound libraries for screening against a wide range of biological targets. The demonstrated biological activities of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families underscore the potential of this particular scaffold in addressing unmet medical needs in areas such as oncology, infectious diseases, and inflammation. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 11
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Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. 21
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central. 12
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Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. 7
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Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed. 6
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Spectroscopic Elucidation of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound is a member of the pyrazolo[1,5-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include potential applications as kinase inhibitors and other therapeutic agents. The precise substitution pattern of a chlorine atom at the 4-position and a nitrile group at the 7-position creates a unique electronic and steric profile, making thorough spectroscopic characterization essential for its application in drug discovery and development. This guide will detail the interpretation of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: IUPAC numbering of the this compound core.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄ClN₃), the expected molecular weight can be readily calculated.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₄ClN₃ |
| Molecular Weight | 177.59 g/mol |
| Exact Mass | 177.0145 |
| Predicted M+ Peak | m/z 177 |
| Predicted M+2 Peak | m/z 179 |
The high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak [M+H]⁺ at m/z 178.0172 for the ³⁵Cl isotope. A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, corresponding to the natural abundance of the ³⁷Cl isotope (approximately 32.5% that of ³⁵Cl). This results in a characteristic 3:1 intensity ratio for the M and M+2 peaks, providing a clear signature for the presence of a single chlorine atom.
Fragmentation Pathway
The fragmentation of the pyrazolo[1,5-a]pyridine ring system under electron ionization (EI) would likely proceed through several key pathways.
Caption: Plausible mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 | Strong | C≡N stretch (nitrile) |
| ~1630-1580 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings |
| ~1500 | Medium-Strong | Aromatic ring skeletal vibrations |
| ~850-800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~750 | Strong | C-Cl stretch |
The most prominent feature will be the strong, sharp absorption band around 2220 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations will appear in the 1630-1580 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically around 750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the pyrazolo[1,5-a]pyridine ring system. The chemical shifts and coupling constants are indicative of their relative positions.
Table 3: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.49 | d | 7.0 | H-5 |
| 8.27 | s | - | H-3 |
| 7.44 | d | 7.5 | H-6 |
| 6.97 | t | 7.2 | H-7 |
Data obtained from the supporting information of a peer-reviewed publication.
The downfield doublet at 8.49 ppm is assigned to H-5, which is deshielded by the adjacent nitrogen atom and the chlorine substituent. The singlet at 8.27 ppm corresponds to H-3 of the pyrazole ring. The doublet at 7.44 ppm and the triplet at 6.97 ppm are assigned to H-6 and H-7, respectively, based on their coupling patterns.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Table 4: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 146.6 | C-3a |
| 140.1 | C-5 |
| 128.6 | C-7 |
| 127.5 | C-4 |
| 125.0 | C-6 |
| 114.2 | C-3 |
| 113.6 | CN |
| 83.8 | C-2 |
Data obtained from the supporting information of a peer-reviewed publication.
The chemical shifts of the carbon atoms are consistent with the proposed structure. The carbon bearing the chlorine atom (C-4) and the carbon attached to the nitrile group (C-7) are observed at 127.5 and 128.6 ppm, respectively. The nitrile carbon itself appears at 113.6 ppm.
Experimental Protocols
The synthesis of this compound can be achieved through a regioselective [3+2] annulation-aromatization reaction.
Synthesis Workflow:
Caption: General synthetic workflow.
Step-by-Step Synthesis:
-
Preparation of the N-aminopyridinium salt: The corresponding substituted N-aminopyridine is prepared according to literature procedures.
-
Cycloaddition Reaction: The N-aminopyridine is reacted with acrylonitrile in the presence of a base such as diisopropylethylamine (DIPEA).
-
Oxidative Aromatization: The intermediate cycloadduct is then subjected to oxidation using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) to yield the final aromatic product.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The combined analysis of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy confirms the molecular structure and provides a valuable reference for researchers working with this and related heterocyclic systems. This foundational data is crucial for ensuring the identity and purity of the compound in further chemical and biological studies.
References
-
Feng, Y.; Iqbal, N.; Chen, J.; Xu, J. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Org. Lett.2017 , 19 (21), 5868–5871. [Link]
Methodological & Application
Application Notes and Protocols for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: A Versatile Scaffold in Modern Drug Discovery
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile . This document offers insights into its utility as a key building block for the development of novel therapeutics, drawing upon established synthetic methodologies and the known biological significance of the pyrazolopyridine core.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets. Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The title compound, this compound, is a strategically functionalized derivative poised for further chemical exploration. The presence of a reactive chloro group and a versatile nitrile functionality makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Physicochemical Properties and Spectroscopic Characterization
While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs and general chemical principles.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₄ClN₃ | Based on structure |
| Molecular Weight | 177.59 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar heterocyclic compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of related heterocycles |
| ¹H NMR (Predicted) | Aromatic protons in the range of 7.0-9.0 ppm. | Based on data for 4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile[3] |
| ¹³C NMR (Predicted) | Aromatic carbons in the range of 110-150 ppm; nitrile carbon around 115-120 ppm. | Based on data for 4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile[3] |
Note: The predicted NMR data is based on the analysis of the constitutional isomer, 4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile.[3] Researchers should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the synthesized compound.
Synthesis Protocol: A Proposed Route via [3+2] Annulation-Aromatization
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
N-Amino-4-chloropyridinium salt (can be prepared from 4-chloropyridine)
-
Fumaronitrile (or other suitable α,β-unsaturated nitrile)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the N-aminopyridinium salt: To a solution of 4-chloropyridine (1.0 eq) in a suitable solvent such as CH₂Cl₂, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. The resulting precipitate can be filtered and washed with a cold solvent to yield the N-aminopyridinium salt.
-
[3+2] Annulation-Aromatization: In a round-bottom flask, dissolve the N-amino-4-chloropyridinium salt (1.0 eq) and fumaronitrile (1.2 eq) in CH₂Cl₂.
-
Add TEMPO (0.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (reflux) may be applied.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Reactivity and Derivatization: A Gateway to Novel Compounds
The chemical structure of this compound offers two primary sites for chemical modification: the chloro substituent at the 4-position and the nitrile group at the 7-position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chloro group on the electron-deficient pyrazolopyridine ring is susceptible to nucleophilic aromatic substitution.[5] This allows for the introduction of a wide variety of functional groups, making it a valuable tool for structure-activity relationship (SAR) studies.
Diagram of SNAr Reactions
Caption: Derivatization via nucleophilic aromatic substitution (SNAr).
General Protocol for SNAr:
-
Dissolve this compound (1.0 eq) and the desired nucleophile (amine, thiol, or alcohol; 1.1-1.5 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) if the nucleophile is not already deprotonated.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into various other functionalities, including:
-
Amines: Reduction of the nitrile using reagents like LiAlH₄ or catalytic hydrogenation yields the corresponding aminomethyl derivative.
-
Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions provides the carboxylic acid.
-
Tetrazoles: Reaction with sodium azide in the presence of a Lewis acid can convert the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid.
Applications in Drug Discovery: Protocols for Biological Evaluation
Given the established biological activities of the pyrazolopyridine scaffold, this compound and its derivatives are prime candidates for screening in various disease models.
Kinase Inhibition Assays
Many pyrazolo[1,5-a]pyrimidine derivatives are known to be potent kinase inhibitors.[5] Derivatives of the title compound can be screened against a panel of kinases to identify potential anticancer agents.
Protocol for In Vitro Kinase Inhibition Assay (General):
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Detection: Measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the IC₅₀ values for each compound.
Antiproliferative and Cytotoxicity Assays
The potential of the synthesized compounds to inhibit cancer cell growth can be evaluated using standard cell viability assays.
Protocol for MTT Assay:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic functionalization allows for facile diversification through established chemical transformations. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in the quest for new and effective therapeutics.
References
- A TEMPO-mediated [3 + 2] annulation-aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsatur
- Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2023).
- Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (2015). PubMed.
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (n.d.). PubMed Central.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. (n.d.). DOI.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015).
- The pyrazole scaffold in drug development. A target profile analysis. (2016).
- 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). PubMed Central.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2019).
- Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity rel
- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). SlidePlayer.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2021). MDPI.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2023). PubMed Central.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023).
-
Biological Activity Evaluation of Pyrazolo[4,3-e][4][8][9]Triazine Sulfonamides. (2019). Preprints.org.
- Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. (2012). Scirp.org.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021).
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI.
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). PubMed Central.
-
Evaluation of the Novel Antichagasic Activity of[4][8][10]Triazolo[1,5-a]pyridine Derivatives. (n.d.). Europe PMC.
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- 4. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile in Medicinal Chemistry
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1][2][3] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathologies.[1][3][4] The rigid, planar structure of the pyrazolo[1,5-a]pyridine ring system provides a well-defined framework for the spatial orientation of various substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Within this class of compounds, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile has emerged as a particularly valuable building block in drug discovery. The presence of the chloro and cyano functionalities offers key advantages. The chlorine atom at the 4-position can serve as a crucial interaction point within a protein's active site or as a handle for further chemical modification through cross-coupling reactions. The carbonitrile group at the 7-position can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amides or tetrazoles, to modulate the compound's properties. This application note will delve into the utility of this compound in the context of kinase inhibition, providing detailed protocols for its application in a typical drug discovery workflow.
Mechanism of Action: Targeting Kinase Activity
A significant number of pyrazole-containing drugs are kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The pyrazolo[1,5-a]pyridine scaffold has been successfully incorporated into numerous kinase inhibitors, including those targeting Tropomyosin receptor kinases (Trks), p38 kinase, and Phosphoinositide 3-kinases (PI3Ks).[4][5][6]
The general mechanism by which pyrazolo[1,5-a]pyridine-based inhibitors function is by competing with ATP for binding to the kinase's active site. The heterocyclic core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.
Sources
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- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile and its Analogs as Chemical Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile is not a well-characterized chemical probe with a specifically defined biological target and established protocols. It is primarily available as a synthetic building block. The following application notes are presented as a hypothetical guide based on the known biological activities of structurally related pyrazolopyridine and pyrazolopyrimidine derivatives. Researchers should consider this document a starting point for investigation and not as a set of validated protocols for the direct use of this compound.
Introduction: The Pyrazolopyridine Scaffold in Chemical Biology
The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse functionalization and the formation of specific hydrogen bonds with biological targets. This scaffold is a common feature in molecules designed to inhibit a variety of enzymes, particularly protein kinases.
While this compound itself has not been extensively studied as a chemical probe, its structural motifs—the pyrazolopyridine core, a chloro substituent, and a cyano group—are features present in various bioactive molecules. The chloro group can serve as a synthetic handle for further chemical modification or play a role in target engagement, while the cyano group can act as a hydrogen bond acceptor.
This document will explore the potential applications of this compound as a starting point for developing chemical probes, drawing parallels from published research on similar compounds.
Hypothetical Target Class: Protein Kinases
Based on the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, a primary hypothetical target class for probes derived from this compound is the protein kinase family. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Mechanism of Action: ATP-Competitive Inhibition
Many pyrazolopyridine-based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream substrates.
Figure 1: General mechanism of ATP-competitive kinase inhibition by a pyrazolopyridine-based chemical probe.
Potential Applications in Drug Discovery and Chemical Biology
Should this compound or its derivatives prove to be effective probes, they could be utilized in several key research areas:
-
Target Identification and Validation: Screening the probe against panels of kinases or in cell-based assays to identify novel targets or validate the role of a known target in a disease model.
-
High-Throughput Screening (HTS): Using the probe as a reference compound in HTS campaigns to identify new chemical matter with similar or improved activity.
-
Structure-Activity Relationship (SAR) Studies: Serving as a core scaffold for the synthesis of a library of analogs to explore the SAR of a particular kinase-inhibitor interaction.
Hypothetical Experimental Protocols
The following protocols are generalized based on methodologies used for characterizing pyrazolopyridine-based kinase inhibitors. These are not validated for this compound and must be optimized.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a generic method to assess the direct inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase substrate (peptide or protein).
-
ATP.
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO.
-
Kinase assay buffer (specific to the kinase).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
Plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the serially diluted compound to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Add the kinase and substrate to the wells containing the compound.
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimal reaction time at the recommended temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of product formed (e.g., ADP) or the remaining substrate.
-
-
Data Analysis:
-
Measure the signal on a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Target Engagement Assay
This protocol describes a general method to confirm that the compound interacts with its intended target within a cellular context.
Objective: To assess the ability of the test compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.
Materials:
-
Human cell line known to express the target kinase (e.g., a cancer cell line).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Lysis buffer.
-
Primary antibody against the phosphorylated substrate.
-
Primary antibody against the total substrate.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phospho-Substrate:
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the appropriate secondary antibody.
-
Detect the signal using a suitable method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with the antibody against the total substrate as a loading control.
-
-
ELISA:
-
Use a sandwich ELISA kit specific for the phosphorylated and total substrate according to the manufacturer's protocol.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or the absorbance/fluorescence (ELISA).
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized signal versus the compound concentration to determine the cellular IC50.
-
| Parameter | Description | Example Value (Hypothetical) |
| Cell Line | A cell line with detectable activity of the target kinase. | Human cancer cell line (e.g., colon, breast)[1] |
| Test Compound Conc. | A range of concentrations to determine a dose-response. | 1 nM - 10 µM |
| Treatment Time | Duration of compound exposure. | 2 - 24 hours |
| Readout | Measurement of a specific downstream signaling event. | Phosphorylation of a known substrate (e.g., STAT1 for CDK8)[1] |
Table 1: Key Parameters for a Cellular Target Engagement Assay.
Data Interpretation and Troubleshooting
-
Discrepancy between Biochemical and Cellular IC50: A significantly higher cellular IC50 compared to the biochemical IC50 may indicate poor cell permeability, compound efflux, or rapid metabolism of the compound.
-
Off-Target Effects: At higher concentrations, the compound may inhibit other kinases or cellular processes. It is crucial to perform kinome-wide selectivity profiling to assess the specificity of the probe.
-
No Cellular Activity: If the compound is active biochemically but not in cells, consider its physicochemical properties (e.g., solubility, permeability) and potential for degradation in the cellular environment.
Conclusion
While this compound is not yet established as a chemical probe, its pyrazolopyridine scaffold is a promising starting point for the development of potent and selective inhibitors, particularly for protein kinases. The hypothetical protocols and applications outlined in this document provide a framework for researchers to begin exploring the potential of this and related molecules in chemical biology and drug discovery. Any investigation should begin with a thorough validation of the compound's purity and identity, followed by systematic screening and characterization against relevant biological targets.
References
-
Hatcher, J. M., Vatsan, P. S., Wang, E., Jiang, J., & Gray, N. S. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS medicinal chemistry letters, 12(11), 1689–1693. [Link]
-
Fancelli, D., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Angewandte Chemie. [Link]
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Application Notes and Protocols for the Quantification of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Introduction
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound of significant interest in pharmaceutical research and development due to its potential applications as a scaffold in medicinal chemistry. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
The chemical structure of this compound, with its aromatic rings and polar nitrile group, lends itself to analysis by both HPLC and GC-MS.[9][10][11][] The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar to nonpolar compounds. The presence of the pyridine and pyrazole rings in this compound provides a chromophore that allows for sensitive detection by UV spectrophotometry.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which will interact with the nonpolar regions of the analyte, providing good retention and separation from polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase HPLC. The acetonitrile acts as the organic modifier, and its concentration is optimized to achieve a suitable retention time. A phosphate buffer is included to maintain a constant pH, which is crucial for the consistent ionization state of the analyte and, therefore, reproducible retention times.
-
Detection Wavelength: The optimal detection wavelength is determined by acquiring a UV spectrum of the analyte. For pyridine-containing compounds, a wavelength in the range of 254-270 nm typically provides good sensitivity.
-
Internal Standard: The use of an internal standard (e.g., a structurally similar compound with a different retention time) is recommended to improve the precision and accuracy of the quantification by correcting for variations in injection volume and detector response.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
This compound reference standard
-
Internal standard (e.g., 4-chloropyrazolo[1,5-a]pyridine)
2. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the phosphate buffer. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL. Add a constant amount of the internal standard to each calibration standard.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Add the same constant amount of the internal standard as in the calibration standards.
4. Method Validation The method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4][6][7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
HPLC Analysis Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC-MS analysis.
Causality Behind Experimental Choices
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is chosen to separate the analyte based on its boiling point and interactions with the stationary phase.
-
Injection Mode: Splitless injection is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities and to achieve a sharp peak shape.
-
Ionization Mode: Electron ionization (EI) is a standard and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for compound identification and quantification.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and the internal standard.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials
-
GC-MS system
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Acetone (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time)
2. GC-MS Conditions
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetone.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol or acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the solvent to concentrations ranging from 1 ng/mL to 500 ng/mL. Add a constant amount of the internal standard to each calibration standard.
-
Sample Preparation: Dissolve or dilute the sample in the solvent to an expected concentration within the calibration range. Add the same constant amount of the internal standard as in the calibration standards.
4. Method Validation Similar to the HPLC method, the GC-MS method should be validated according to ICH and FDA guidelines.[1][13][14]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interfering peaks at the same retention time and m/z. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | ≤ 5% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for this compound.
Summary of Quantitative Data
The following table summarizes the expected performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Analysis Time per Sample | ~10 min | ~15 min |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will be dictated by the specific analytical needs, with HPLC-UV offering a simpler and faster analysis for routine quality control, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace analysis in complex matrices. Both methods, when properly validated, will yield accurate and precise data to support the development and quality assessment of this important pharmaceutical intermediate.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Lu, W., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1996, 61-73. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Corden Pharma. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
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Springer. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]
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Application Notes and Protocols for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This document provides a detailed guide for the investigation of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile , a specific analog with potential as a targeted kinase inhibitor. While direct biological data for this compound is not extensively published, this guide synthesizes structure-activity relationship (SAR) insights from analogous series to propose potential kinase targets and outlines comprehensive protocols for its characterization. The methodologies provided herein are designed to enable researchers to systematically evaluate its inhibitory activity, cellular effects, and therapeutic potential.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized targeted therapy. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of pyrazolo[1,5-a]pyridine, has proven to be a highly versatile and successful core for developing kinase inhibitors.[1][2] Marketed drugs such as Larotrectinib and Entrectinib, which are potent Tropomyosin Receptor Kinase (Trk) inhibitors, feature this core structure.[2][3]
Derivatives of the related pyrazolo[1,5-a]pyrimidine and pyrazolopyridine scaffolds have demonstrated inhibitory activity against a range of clinically relevant kinases, including:
-
Cyclin-Dependent Kinases (CDKs)[4]
-
FMS-like Tyrosine Kinase 3 (FLT3)[5]
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)[3]
-
TANK-binding kinase 1 (TBK1)[6]
The specific substitutions on the pyrazolo[1,5-a]pyridine ring system dictate the potency and selectivity of the inhibitor. The presence of a chloro group at the 4-position and a carbonitrile at the 7-position on This compound suggests the potential for specific interactions within the ATP-binding pocket of certain kinases, making it a compound of significant interest for screening and development.
Postulated Mechanism of Action and Potential Kinase Targets
Based on SAR studies of analogous compounds, This compound is hypothesized to function as an ATP-competitive inhibitor. The planar heterocyclic core likely mimics the adenine region of ATP, while the substituents at the 4 and 7 positions can be directed towards specific pockets within the kinase active site to confer selectivity.
Potential Kinase Targets Include:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK9, which is involved in transcriptional regulation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[4]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors.[5]
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like FLT3, which is a potential target class for this compound.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
The following protocols provide a framework for the initial characterization of This compound .
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol is designed to determine the concentration of the compound required to inhibit 50% of the activity of a purified kinase enzyme.
Principle: The assay measures the phosphorylation of a substrate by a recombinant kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Materials:
-
Recombinant human kinase (e.g., CDK9/CycT1, FLT3)
-
Kinase-specific peptide substrate
-
This compound (dissolved in 100% DMSO)
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of This compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Setup: Add 50 nL of each inhibitor dilution to the wells of a 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells without kinase for "background" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data with the "no inhibition" control set to 100% activity and the "background" control set to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol assesses the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the hypothesized kinase targets.
Principle: Cells are cultured in the presence of the inhibitor for a set period (e.g., 72 hours). The relative number of viable cells is then measured using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolic activity.
Materials:
-
Cancer cell line (e.g., MV-4-11 for FLT3-ITD, or a relevant CDK-dependent line)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (dissolved in 100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate overnight.
-
Compound Addition: Prepare a serial dilution of the compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. The final volume should be 100 µL. Include DMSO-only controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Similar to the biochemical assay, normalize the data to the DMSO-treated control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Inhibitory Activity Profile
| Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular GI50 (nM) |
| CDK9/CycT1 | [Experimental Value] | MOLM-13 | [Experimental Value] |
| FLT3 (WT) | [Experimental Value] | RS4;11 | [Experimental Value] |
| FLT3 (ITD) | [Experimental Value] | MV-4-11 | [Experimental Value] |
| TrkA | [Experimental Value] | KM12 | [Experimental Value] |
Interpretation: A potent IC50 value in the biochemical assay coupled with a potent GI50 value in a relevant cell line suggests that the compound is cell-permeable and acts on its intended target in a cellular context. A significant difference between biochemical and cellular potency may indicate issues with cell permeability, compound stability, or off-target effects.
Conclusion
This compound represents a promising starting point for the development of a novel kinase inhibitor. Its pyrazolo[1,5-a]pyridine core is a well-validated pharmacophore for targeting a variety of cancer-relevant kinases. The protocols detailed in this guide provide a robust framework for its initial characterization, from determining its potency against purified enzymes to assessing its anti-proliferative effects in cancer cell lines. The results from these studies will be crucial in elucidating its mechanism of action and guiding its future development as a potential therapeutic agent.
References
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Terungwa Stephen, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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Sharma, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Anderson, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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CP Lab Safety. 4-chloropyrazolo[1, 5-a]pyridine-7-carbonitrile, min 97%, 100 mg. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Zayed, M.F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery. Available at: [Link]
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Zhang, H., et al. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Melo, T.M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, T., et al. (2017). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to Evaluating 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile in Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrazolopyridine nucleus represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to natural purines. This similarity allows them to function as antagonists in various biological processes, making them a "privileged scaffold" in drug discovery.[1][2] In the field of oncology, numerous pyrazolopyridine derivatives have been explored as potent anticancer agents, with some advancing into clinical trials and receiving regulatory approval.[3] A key mechanism through which these compounds exert their effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
One such pyrazolopyridine-based drug, Selpercatinib, a selective inhibitor of the Rearranged during Transfection (RET) kinase, has been approved for treating cancers with RET gene alterations.[4][5] This success story underscores the potential of the pyrazolo[1,5-a]pyridine core in targeted cancer therapy.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a novel pyrazolopyridine derivative, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile , in cancer research. As specific biological data for this compound is not yet publicly available, this guide will provide a strategic roadmap and detailed protocols for its initial evaluation, from broad-spectrum screening to mechanism of action studies, using the well-established paradigm of kinase inhibition as a hypothetical framework.
Hypothetical Mechanism of Action: Targeting the RET Kinase Pathway
Given that the pyrazolo[1,5-a]pyridine scaffold is a core component of the RET inhibitor Selpercatinib, a primary hypothesis for the anticancer activity of this compound is the inhibition of the RET receptor tyrosine kinase.[3][6] The RET proto-oncogene plays a critical role in cell growth and differentiation.[7] However, genetic alterations such as point mutations or gene fusions can lead to its constitutive activation, creating an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3][7][8]
Constitutively active RET triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival.[3][9] A selective inhibitor like this compound could potentially bind to the ATP-binding site of the RET kinase domain, blocking its ability to phosphorylate downstream targets and thereby inhibiting these pro-cancerous signaling pathways.[6]
Caption: Hypothetical inhibition of the RET signaling pathway by the compound.
Application Notes: A Strategic Workflow for Compound Evaluation
The following outlines a logical, multi-stage approach to characterize the anticancer potential of this compound.
Caption: A phased experimental workflow for evaluating a novel anticancer compound.
Phase 1: Broad-Spectrum Cytotoxicity Screening
The initial step is to assess the compound's general anticancer activity across a diverse panel of human cancer cell lines.[10] This provides a preliminary understanding of its potency and spectrum of activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
-
Methodology: Employ a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[1]
-
Rationale: This high-throughput compatible assay allows for rapid screening and identification of sensitive cell lines for further investigation.[11] Comparing IC50 values across cell lines can suggest potential selectivity.
Phase 2: Target Identification and Validation
If the compound shows promising cytotoxicity, the next step is to identify its molecular target(s).
-
Objective: To determine if the compound inhibits protein kinases and to validate its activity against the hypothesized target, RET kinase.
-
Methodology:
-
Rationale: A broad kinase panel provides an unbiased view of the compound's selectivity. A specific in vitro assay confirms direct target engagement and quantifies potency in a controlled environment, free from cellular complexities.
Phase 3: Elucidating the Cellular Mechanism of Action
Once a direct target is confirmed, the focus shifts to understanding how target inhibition translates to a cellular effect.
-
Objective: To verify that the compound inhibits RET signaling in a cellular context and to determine the resulting cellular phenotype (e.g., apoptosis).
-
Methodology:
-
Western Blotting: Treat a RET-driven cancer cell line with the compound and analyze the phosphorylation status of RET and its downstream effectors like ERK and AKT.[14][15]
-
Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of programmed cell death.[16]
-
-
Rationale: Western blotting provides direct evidence of target pathway modulation within the cell. Apoptosis assays link this target modulation to the observed cytotoxic effect.
Data Presentation: Summarizing Key Findings
Quantitative data should be presented in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | RET Status | IC50 (µM) |
|---|---|---|---|
| NCI-H460 | Lung Carcinoma | Wild-Type | 15.2 ± 1.8 |
| TT | Thyroid Carcinoma | RET C634W Mutant | 0.05 ± 0.01 |
| A549 | Lung Carcinoma | Wild-Type | > 50 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 25.7 ± 3.1 |
Note: Data are for illustrative purposes.
Table 2: Hypothetical In Vitro Kinase Inhibitory Activity
| Kinase Target | Compound IC50 (nM) | Selpercatinib IC50 (nM) |
|---|---|---|
| RET (Wild-Type) | 8 | 5 |
| VEGFR2 | 1,500 | >10,000 |
| EGFR | >10,000 | >10,000 |
| SRC | 2,500 | 850 |
Note: Data are for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to measure the cytotoxic effects of a compound on cancer cells.[1][17][18]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on a specific kinase.[12]
Materials:
-
Recombinant human RET kinase
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add Kinase: Add 2 µL of the RET kinase in kinase assay buffer to each well. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to its Km value for the kinase to ensure accurate competitive inhibitor assessment.[19]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein phosphorylation levels within cells after compound treatment.[20]
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
RET-driven cancer cell line (e.g., TT cells)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis:
-
Seed cells and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., Actin) to determine the change in protein phosphorylation.
References
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
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National Cancer Institute. (n.d.). Selpercatinib. NCI Drug Dictionary. [Link]
- RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Roche. (n.d.).
- Patsnap Synapse. (2024). What is the mechanism of Selpercatinib?
- Massive Bio. (2025).
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Regua, A. T., Najjar, M., & Lo, H. W. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965267. [Link]
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
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Wikipedia. (n.d.). Selpercatinib. Wikipedia. [Link]
- Haymarket Media. (2022).
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Carlomagno, F., & Santoro, M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research, 16(24), 5936-5941. [Link]
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Arighi, E., Borrello, M. G., & Sariola, H. (2013). RET receptor signaling: function in development, metabolic disease, and cancer. Endocrine Reviews, 34(5), 626-665. [Link]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
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Mulligan, L. M. (2005). The RET signaling pathway: Linking developmental and neoplastic roles. Cancer Research, 65(9_Supplement), 1474-1475. [Link]
- CLYTE Technologies. (2025).
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
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ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
- ScienceDirect. (n.d.). High throughput cell-based screening methods for cancer drug discovery. ScienceDirect.
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PubMed. (n.d.). High-throughput screening platform for anticancer therapeutic drug cytotoxicity. National Center for Biotechnology Information. [Link]
- OriGene Technologies. (n.d.). Western Blot Protocol. OriGene.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
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protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
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PubMed Central. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. National Center for Biotechnology Information. [Link]
- University of Hawaii Cancer Center. (n.d.). Western blotting. Chen Lab.
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Cordero, J. G., et al. (2018). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]
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PubMed. (n.d.). High-throughput screening platform for anticancer therapeutic drug cytotoxicity. National Center for Biotechnology Information. [Link]
- Journal of Pharmaceutical Research International. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
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PubChem. (n.d.). Selpercatinib. National Center for Biotechnology Information. [Link]
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Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. The University of Texas at El Paso. [Link]
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Application Note: Modern Synthetic Routes to Functionalized Pyrazolo[1,5-a]pyridines
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, representing a fused, rigid, and planar N-heterocyclic system. Its structure is of significant interest to researchers in medicinal chemistry and drug development due to its role as a bioisostere for purines, allowing it to act as an antimetabolite in key biochemical pathways.[1] This structural motif is central to a wide array of biologically active compounds, demonstrating activities such as kinase inhibition, adenosine antagonism, and antiherpetic properties.[2] Notably, derivatives have been developed as potent and selective inhibitors of critical enzymes like PI3Kγ/δ, which are targets for cancer immunotherapy.[3]
Given the therapeutic potential, the development of efficient, scalable, and versatile synthetic methods to access functionally diverse pyrazolo[1,5-a]pyridines is a paramount objective. This guide provides an in-depth overview of the most robust and widely adopted synthetic strategies, complete with mechanistic insights and detailed experimental protocols, to empower researchers in their drug discovery and development efforts.
Strategy 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides
The most prevalent and versatile strategy for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach utilizes an N-aminopyridine derivative, which serves as a stable 1,3-dipole precursor, that reacts with a suitable dipolarophile (an alkene or alkyne) to form the bicyclic system.[4][5] The reaction typically proceeds through a sequence of cycloaddition, oxidation, and subsequent aromatization to yield the final product.
Mechanistic Overview: Cycloaddition-Aromatization Cascade
The general mechanism begins with the in situ formation of an N-iminopyridinium ylide from an N-aminopyridinium salt. This ylide, a reactive 1,3-dipole, undergoes a concerted or stepwise [3+2] cycloaddition with a dipolarophile. The resulting non-aromatic cycloadduct is then oxidized to facilitate the elimination of water and achieve aromatization, yielding the stable pyrazolo[1,5-a]pyridine scaffold.
Sources
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- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development.[1][2] As a "privileged structure," its rigid, planar, and nitrogen-rich framework is a key feature in numerous biologically active compounds, including potent protein kinase inhibitors for targeted cancer therapy.[1][3][4] Derivatives of this heterocyclic system have shown promise in treating non-small cell lung cancer and melanoma by targeting kinases like EGFR, B-Raf, and MEK.[1][3] The ongoing demand for novel analogs for structure-activity relationship (SAR) studies necessitates rapid, efficient, and sustainable synthetic methodologies.
Traditional methods for synthesizing these compounds often rely on conventional heating, which can require long reaction times, high temperatures, and often result in complex purification processes.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering dramatically reduced reaction times, improved yields, and enhanced product purity.[7][8] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[5]
The fundamental principle of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[9] This interaction leads to rapid and uniform heating through dipolar polarization and ionic conduction, a stark contrast to the slower, vessel-dependent heat transfer of conventional methods.[8] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, detailing proven protocols, explaining the mechanistic rationale, and offering insights for researchers in organic synthesis and drug discovery.
Core Synthetic Strategies and Mechanistic Insights
The construction of the pyrazolo[1,5-a]pyrimidine core via microwave irradiation primarily follows two highly efficient pathways: the condensation of 5-aminopyrazoles with 1,3-bielectrophiles and multi-component reactions.
Cyclocondensation of 5-Aminopyrazoles with β-Enaminones
This is one of the most robust and widely adopted methods for synthesizing pyrazolo[1,5-a]pyrimidines. The reaction involves the condensation of a 5-aminopyrazole with a β-enaminone, which serves as a 1,3-bielectrophilic partner. Microwave irradiation dramatically accelerates this process, often reducing reaction times from hours to mere minutes.[10][11]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid, uniform heating, overcoming the activation energy barrier for cyclization much more efficiently than conventional heating. This minimizes the formation of side products that can occur during prolonged heating.[9]
-
Solvent-Free Conditions: Many of these reactions can be performed without a solvent.[10][11] This is possible because the high temperatures achieved under microwave irradiation can melt the reactants, creating a neat reaction mixture. This approach is highly atom-economical and simplifies purification.
-
Regioselectivity: The reaction is highly regioselective. The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks the β-carbon of the enaminone, followed by an intramolecular cyclization and subsequent elimination of an amine and water to form the pyrimidine ring.[3][11]
Diagram of the General Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted synthesis.
Three-Component Reactions
One-pot, three-component reactions represent a highly efficient strategy for generating molecular diversity. Under microwave conditions, 3-aminopyrazoles, various aldehydes, and an active methylene compound (like malononitrile or ethyl cyanoacetate) can be combined to rapidly construct the pyrazolo[1,5-a]pyrimidine skeleton.[3]
Mechanistic Pathway: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a benzylidene intermediate. Concurrently, or subsequently, the 3-aminopyrazole can react with the aldehyde to form an imine. The crucial step is the Michael addition of the 5-amino group of the pyrazole to the activated double bond of the benzylidene intermediate, followed by intramolecular cyclization and tautomerization to yield the final aromatic product.[3] The high temperatures generated by the microwave facilitate all steps of this cascade, enabling the entire sequence to be completed in a single, rapid operation.
Diagram of the Three-Component Reaction Mechanism
Caption: Key stages in the three-component synthesis pathway.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines from β-Enaminones
This protocol is adapted from the work of Castillo, J-C., et al., which demonstrates a solvent-free, high-yield synthesis.[11]
Materials:
-
Appropriately substituted β-enaminone (1.0 mmol)
-
Appropriately substituted 5-amino-1H-pyrazole (1.0 mmol)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place the β-enaminone (1.0 mmol) and the 5-amino-1H-pyrazole (1.0 mmol) into the 10 mL microwave process vial.
-
Seal the vial with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 180 °C for 2-5 minutes. Monitor the reaction progress by TLC if necessary.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid is often of high purity. If required, purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final product by NMR and MS to confirm its structure and purity.
Data Presentation: Representative Examples
The following table summarizes results for the synthesis of various pyrazolo[1,5-a]pyrimidines using Protocol 1 under solvent-free microwave conditions.[11]
| Entry | β-Enaminone Substituent (R¹) | 5-Aminopyrazole Substituent (R²) | Product | Time (min) | Yield (%) |
| 1 | Phenyl | H | 7-Phenylpyrazolo[1,5-a]pyrimidine | 2 | 97 |
| 2 | 4-Chlorophenyl | H | 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine | 2 | 96 |
| 3 | 4-Methoxyphenyl | H | 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 2 | 95 |
| 4 | Phenyl | 3-CF₃ | 2-(Trifluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine | 5 | 92 |
| 5 | 4-Nitrophenyl | 3-Phenyl | 2,7-Diphenyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine | 3 | 94 |
Protocol 2: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is based on a method for a related pyrazolopyrimidine isomer, demonstrating the power of microwave-assisted multi-component reactions.[12][13] A similar strategy is applicable for the [1,5-a] isomers.
Materials:
-
3-Aminopyrazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (3 mL)
-
Catalyst (e.g., a few drops of piperidine, optional)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave process vial, add the 3-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (3 mL).
-
Add the catalyst if required (e.g., piperidine, 2-3 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-20 minutes.
-
After completion, allow the vial to cool to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Characterize the product using appropriate analytical techniques.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The high yields and purity of the products, often obtained without the need for chromatographic purification, are a testament to the efficiency of the microwave-assisted approach.[3][11]
-
Reproducibility: Microwave synthesizers provide precise control over reaction parameters (temperature, pressure, and time), ensuring high reproducibility between runs.[14]
-
Reaction Monitoring: For optimization, reactions can be stopped at various time points to monitor the consumption of starting materials and the formation of the product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Structural Confirmation: The regioselectivity of these reactions is well-established.[3][11] However, for novel derivatives, unambiguous structural confirmation should be performed using 1D and 2D NMR techniques (e.g., HMBC, NOESY) and confirmed by high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines.[3][15] This technology provides researchers and drug development professionals with a powerful tool to rapidly generate libraries of these important heterocyclic compounds. The key advantages—drastically reduced reaction times, high yields, operational simplicity, and alignment with green chemistry principles—make MAOS the preferred method for accelerating the discovery and development of new therapeutic agents.[5][7] Future work will likely focus on expanding the scope of these reactions to include more complex starting materials and the development of continuous-flow microwave reactors for large-scale synthesis.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. ResearchGate.
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC. NIH.
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles.
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Publishing.
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC.
-
A convenient, rapid, and highly selective method for synthesis of new pyrazolo[1,5-a]pyrimidines via the reaction of enaminones and 5-amino-1H-pyrazoles under microwave irradiation. Semantic Scholar.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][7]triazines. MDPI.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Request PDF. ResearchGate.
-
(PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][5][10]triazine and Imidazo[2,1-c][1,. ResearchGate.
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. 7/ob/c7ob01377a)
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Application Notes and Protocols for the Preclinical Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This unique structural feature allows pyrazolo[1,5-a]pyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of endogenous ligands like ATP.[1][2] Consequently, this scaffold has been extensively explored for the development of novel therapeutics with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This document provides a comprehensive guide to the in vitro and in vivo evaluation of pyrazolo[1,5-a]pyrimidine compounds, offering detailed protocols and insights for their preclinical development.
In Vitro Application Notes and Protocols
Assessment of Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] It is a fundamental tool for the initial screening of pyrazolo[1,5-a]pyrimidine compounds to determine their cytotoxic effects on cancer cell lines. The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound of interest
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5% to avoid toxicity. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Parameter | Description |
| Cell Seeding Density | 5,000-10,000 cells/well |
| Compound Incubation Time | 48-72 hours |
| MTT Incubation Time | 3-4 hours |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay
Many pyrazolo[1,5-a]pyrimidine compounds exert their anticancer effects by inhibiting protein kinases.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining the inhibitory potential of compounds against specific kinases like Pim-1.[7][8]
Protocol: Pim-1 Kinase Inhibition Assay
Materials:
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (5% DMSO).[7] Then, add 2 µL of a solution containing the Pim-1 kinase and the substrate in kinase buffer.
-
Initiation of Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume will be 5 µL. Incubate the plate at room temperature for 60 minutes.[7]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Component | Concentration/Amount |
| Pim-1 Kinase | Enzyme concentration to be optimized |
| Substrate | Substrate concentration to be optimized |
| ATP | Near the Km for the kinase |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Time (ADP-Glo™) | 40 minutes |
| Incubation Time (Detection) | 30-60 minutes |
Workflow for In Vitro Screening of Pyrazolo[1,5-a]pyrimidine Compounds
Caption: A streamlined workflow for the in vivo evaluation of a lead pyrazolo[1,5-a]pyrimidine compound.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. [9]This information is vital for determining the appropriate dosing regimen for efficacy studies.
Protocol: Pharmacokinetic Study in Mice
Materials:
-
Mice (e.g., BALB/c)
-
Pyrazolo[1,5-a]pyrimidine compound
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the pyrazolo[1,5-a]pyrimidine compound to the mice via the intended clinical route (e.g., oral gavage). [9][10]2. Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. [9]Blood is typically collected from the tail vein or retro-orbital sinus.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (T₁/₂), and the area under the plasma concentration-time curve (AUC). Oral bioavailability (F%) can be determined by comparing the AUC after oral administration to that after intravenous administration.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| T₁/₂ | Time required for the plasma concentration to decrease by half |
| AUC | Total drug exposure over time |
| F% | Fraction of the oral dose that reaches systemic circulation |
References
-
Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 560. Retrieved from [Link]
-
SignalChem. (n.d.). PIM1, Active. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. Retrieved from [Link]
-
YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6393. Retrieved from [Link]
-
Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
Chu, X. J., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 17(22), 6220-6223. Retrieved from [Link]
-
Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kędzierska, U., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]
-
YouTube. (2016). DNA content cell cycle analysis using flow cytometry. Retrieved from [Link]
-
Research Animal Training. (n.d.). Oral Gavage in the Mouse. Retrieved from [Link]
-
Daikin Industries, LTD. (n.d.). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. PIM1 Kinase Enzyme System Application Note [promega.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and systematically improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to inform your experimental choices.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yield is the most common challenge in heterocyclic synthesis and can stem from multiple sources. A systematic approach is crucial for diagnosis.[1]
Answer:
The primary factors influencing the yield of pyrazolopyridine synthesis are the purity of starting materials, reaction conditions (temperature, solvent, and atmosphere), and the choice of reagents.[1]
Recommended Troubleshooting Workflow:
-
Verify Starting Material Purity and Integrity:
-
N-aminopyridine Precursor: The stability and purity of the N-aminopyridine starting material are paramount. These compounds can be susceptible to oxidation or decomposition. Confirm the identity and purity using ¹H NMR and LC-MS before starting the reaction.
-
Reagent Purity: Impurities in your cyclization partner or other reagents can inhibit the reaction or lead to unwanted side products.[1] If necessary, purify starting materials by recrystallization or chromatography.
-
-
Optimize Reaction Temperature:
-
Suboptimal temperatures can lead to an incomplete reaction or the degradation of products or intermediates.[1] Many pyrazolopyridine syntheses require heating to proceed at an efficient rate.[2]
-
Protocol: Set up small-scale parallel reactions and screen a temperature range (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
-
-
Evaluate Solvent and Base Selection:
-
The solvent plays a critical role in solubility and reaction kinetics.[1] For pyrazolopyridine synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are common, but sometimes less polar solvents like toluene or dioxane are effective.
-
The choice of base is equally critical. A base that is too weak may not facilitate the key deprotonation steps, while a base that is too strong could promote side reactions.
-
Table 1: Solvent and Base Screening Suggestions
| Solvent | Base | Rationale and Considerations |
| Toluene | K₂CO₃ | A non-polar solvent/inorganic base combination. Good for reactions where water removal is beneficial (Dean-Stark setup). |
| Acetonitrile | DIPEA | A polar aprotic solvent with a non-nucleophilic organic base. Often provides a clean reaction profile. |
| DMF | NaH | A highly polar solvent with a strong, non-nucleophilic base. Use with caution; ensure anhydrous conditions. |
| Ethanol | Acetic Acid | Some cyclizations are promoted by acid catalysts.[3][4] This is a common condition for forming the pyrazole ring system. |
-
Ensure Anhydrous Conditions:
-
Many condensation and cyclization reactions are sensitive to moisture. Water can hydrolyze key intermediates or react with strong bases. Always use oven-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Welcome to the technical support center for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer:
Oiling out is a common issue, especially with heterocyclic compounds that may have lower melting points or are contaminated with residual solvent or impurities that depress the freezing point. Here’s a systematic approach to address this:
-
Solvent Removal: Ensure all volatile solvents from the reaction workup are completely removed. Use a rotary evaporator followed by a high-vacuum pump. Trace amounts of solvents like DMF or DMSO are particularly problematic and may require extended drying or aqueous washes if the compound is insoluble in water.
-
Trituration: This technique can induce crystallization.
-
Add a non-polar solvent in which your compound is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture).
-
Stir the oil vigorously with a spatula, scratching the side of the flask to create nucleation sites.
-
Cool the mixture in an ice bath to further encourage precipitation.
-
If a solid forms, it can be isolated by filtration and then subjected to further purification like recrystallization or column chromatography.
-
-
Solvent-Antisolvent Precipitation:
-
Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-solvent (e.g., hexanes) dropwise with stirring until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This controlled precipitation can yield a crystalline solid.
-
Question 2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve my chromatographic separation?
Answer:
Closely eluting impurities are a frequent challenge, often due to the presence of regioisomers or structurally similar byproducts. Here’s how to optimize your column chromatography:
-
Solvent System Optimization: The key to good separation is finding the right mobile phase.
-
Systematic Screening: Use TLC to test a variety of solvent systems with different polarities and selectivities. Start with a standard ethyl acetate/hexanes system, as this is effective for many pyrazolopyridine derivatives.[1]
-
Polarity Adjustment: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexanes). If they are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).
-
Alternative Solvents: If an ethyl acetate/hexanes system doesn't provide adequate separation, try incorporating other solvents to change the selectivity. For example:
-
Dichloromethane/methanol for more polar compounds.
-
Toluene/acetone for compounds with aromatic character.
-
Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (if your compound is stable to it) can sometimes dramatically improve separation.
-
-
-
Column and Stationary Phase:
-
Silica Gel: Standard silica gel (230-400 mesh) is the most common choice for normal-phase chromatography.[2]
-
Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates. A general rule of thumb is a solvent-to-crude material ratio of at least 30:1 (w/w).
-
Dry Loading: For optimal band resolution, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your packed column.[2]
-
-
Elution Technique:
-
Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, a shallow gradient (slowly increasing the polarity of the eluent) can be very effective in separating closely eluting spots.
-
The following table provides a starting point for solvent systems to test on TLC:
| Solvent System (v/v) | Polarity | Notes |
| 20% Ethyl Acetate in Hexanes | Low | Good starting point for many pyrazolopyridine derivatives. |
| 50% Ethyl Acetate in Hexanes | Medium | For more polar impurities. |
| 5% Methanol in Dichloromethane | Medium-High | Effective for compounds with hydrogen bonding capabilities. |
| 30% Acetone in Toluene | Medium | Offers different selectivity due to the aromatic nature of toluene. |
Question 3: My yield is very low after recrystallization. How can I improve it?
Answer:
Low recovery during recrystallization is typically due to using an inappropriate solvent or an excessive amount of it.[3][4]
-
Choosing the Right Solvent: The ideal recrystallization solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[5]
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating.
-
For pyrazoline derivatives, alcohols like ethanol or a mixture of methanol and ethyl acetate have been reported to be effective.[6]
-
-
Minimizing the Amount of Solvent:
-
Heat your chosen solvent to its boiling point.
-
Add the hot solvent to your crude product in small portions, with stirring and continued heating, until the solid just dissolves. Adding too much solvent will keep your product in solution even upon cooling, drastically reducing the yield.[7]
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling (e.g., placing it directly in an ice bath) can cause the compound to precipitate as a less pure powder rather than forming pure crystals.[3]
-
Once the solution has reached room temperature and crystal formation has slowed, you can place it in an ice bath for about 30 minutes to maximize the recovery of the crystalline product.[5]
-
-
Recovering More Product: If a significant amount of your product remains in the mother liquor (the solvent after filtration), you can try to recover more by:
-
Evaporating some of the solvent to re-saturate the solution and repeating the cooling process to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Purification Strategy Workflow
The choice of purification method often depends on the nature and quantity of impurities. The following workflow can guide your decision-making process.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
While specific byproducts depend on the synthetic route, common impurities in the synthesis of related pyrazolopyridines can include unreacted starting materials, regioisomers (e.g., isomers with the chloro or cyano group at different positions), and potentially hydrolyzed products where the nitrile group is converted to an amide or carboxylic acid, especially if the reaction or workup involves harsh acidic or basic conditions.[1][8]
Q2: How should I store the purified this compound?
Commercial suppliers recommend storing the solid compound at room temperature in a dry, well-sealed container. For long-term storage, refrigeration (4°C) is advisable to minimize any potential degradation.
Q3: Is this compound stable on silica gel?
There is no specific data on the stability of this compound on silica gel. However, some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel, which could potentially lead to degradation or irreversible adsorption. If you observe significant streaking on TLC or low recovery from column chromatography, consider:
-
Deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in the eluent).
-
Using an alternative stationary phase like alumina (neutral or basic).
Q4: My purified compound looks clean by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
Broad peaks in an NMR spectrum can indicate several issues:
-
Residual Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. Passing a solution of your compound through a short plug of silica gel or celite might help remove these.
-
Aggregation: At higher concentrations, planar aromatic molecules can sometimes aggregate in solution, leading to broader signals. Try acquiring the spectrum at a lower concentration or at a higher temperature.
-
Chemical Exchange: If there is slow conformational exchange or tautomerism on the NMR timescale, this can also lead to broad peaks. Variable temperature NMR experiments can help confirm this.
Q5: What is the expected appearance of pure this compound?
Based on commercial availability, the purified compound is expected to be a solid.[9] The color can range from white to off-white or light yellow, which is common for this class of heterocyclic compounds.
References
- (Author), (Year). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives...
- (Author), (Year). An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Cyanopyridine. Benchchem.
- (Author), (Year). This compound.
- (Author), (Year).
- (Author), (Year).
- (Author), (Year). 2.
- (Author), (Year). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents... PMC - PubMed Central.
- (Author), (Year). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- (Author), (Year).
- (Author), (Year).
- (Author), (Year). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors... PMC - NIH.
- (Author), (Year).
- (Author), (Year). One-step, facile synthesis of pyrazolopyridines... Arkivoc.
- (Author), (Year).
- (Author), (Year). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents... PMC - NIH.
- (Author), (Year). US5756750A - Continuous processes for the hydrolysis of cyanopyridines...
- (Author), (Year).
- (Author), (Year). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
- (Author), (Year).
- (Author), (Year). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed.
- (Author), (Year). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. MDPI.
- (Author), (Year). (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis...
- (Author), (Year). Dr.
- (Author), (Year).
- (Author), (Year).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. labsolu.ca [labsolu.ca]
stability and degradation of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Welcome to the technical support center for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction to the Stability of this compound
This compound is a fused N-heteroaromatic compound. The pyrazolopyridine scaffold generally confers significant stability due to its π-excessive pyrazole ring fused with a π-deficient pyridine ring.[1][2] This electronic arrangement contributes to the overall robustness of the molecule. However, the chloro and carbonitrile substituents, along with the inherent reactivity of the fused ring system, can be susceptible to degradation under specific environmental conditions. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will provide a framework for identifying and mitigating stability issues, based on established principles of forced degradation studies and the known chemistry of related heterocyclic compounds.[3][4][5]
Troubleshooting Guide: Common Stability and Degradation Issues
This section addresses common problems encountered during the handling, storage, and use of this compound in a question-and-answer format.
Question 1: I am observing a new, unexpected peak in my HPLC analysis after storing my stock solution of this compound in a protic solvent. What could be the cause?
Answer:
The appearance of a new peak upon storage in a protic solvent, such as methanol or water, strongly suggests hydrolysis. The chloro substituent on the pyrazolopyridine ring is a potential site for nucleophilic substitution.
Potential Causes and Solutions:
-
-
Troubleshooting Steps:
-
pH Control: Prepare stock solutions in aprotic solvents like DMSO or acetonitrile.[7] If an aqueous buffer is necessary, maintain a slightly acidic pH (e.g., pH 4-6) to minimize the rate of hydrolysis.
-
Temperature: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the degradation kinetics.[8]
-
Confirmation: To confirm hydrolysis, you can intentionally stress a sample by adjusting the pH to basic conditions (e.g., pH 9-10) and monitor the formation of the new peak by HPLC-MS. The mass of the new peak should correspond to the replacement of chlorine with a hydroxyl group.
-
-
Question 2: My compound appears to be degrading when exposed to ambient light in the laboratory. What is the likely degradation pathway?
Answer:
Photodegradation is a common issue for many aromatic and heterocyclic compounds. The energy from UV or visible light can induce photochemical reactions.
Potential Causes and Solutions:
-
Photolytic Degradation: Pyrazolopyridine derivatives can be susceptible to photolytic degradation.[1][2] The primary mechanism often involves the formation of reactive intermediates upon absorption of light, which can then lead to a variety of degradation products. For halogenated aromatics, homolytic cleavage of the carbon-halogen bond is a possible pathway.
-
Troubleshooting Steps:
-
Light Protection: Always store both the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[9] Conduct experiments under reduced light conditions whenever possible.
-
Photostability Study: To understand the photolytic liability, perform a controlled photostability study as per ICH Q1B guidelines.[9] Expose a solution of the compound to a known light source and analyze for degradation over time.
-
Inert Atmosphere: In some cases, the presence of oxygen can accelerate photodegradation. Preparing solutions under an inert atmosphere (e.g., nitrogen or argon) may help to mitigate this.
-
-
Question 3: I have noticed a decrease in the purity of my compound after prolonged storage at room temperature, even when protected from light. What could be happening?
Answer:
If photolytic and hydrolytic degradation have been ruled out, thermal degradation should be considered, especially if the compound has been exposed to elevated temperatures.
Potential Causes and Solutions:
-
Thermal Degradation: While pyrazolopyridines are generally thermally stable, prolonged exposure to heat can lead to decomposition.[10][11] The degradation pathway can be complex and may involve ring opening or reactions with trace impurities.
-
Troubleshooting Steps:
-
Proper Storage: Store the compound at the recommended temperature, which is typically 4°C for long-term storage.[8] Avoid repeated freeze-thaw cycles for solutions.
-
Thermal Stress Study: To assess thermal stability, subject a sample of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitor for degradation over time using a stability-indicating HPLC method.[12] This will help to establish a safe handling temperature range.
-
-
Question 4: I am using an oxidizing agent in my reaction, and I am seeing multiple degradation products of my this compound. What are the likely products?
Answer:
The pyrazolopyridine ring system is susceptible to oxidation, particularly at the nitrogen atoms.
Potential Causes and Solutions:
-
Oxidative Degradation: The nitrogen atoms in the pyrazole and pyridine rings can be oxidized to form N-oxides. This is a common degradation pathway for nitrogen-containing heterocycles.[13]
-
Troubleshooting Steps:
-
Avoid Oxidizing Agents: If possible, choose alternative reagents that are not strong oxidizing agents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to minimize exposure to atmospheric oxygen.
-
Antioxidants: For formulation studies, the inclusion of antioxidants may be necessary to prevent oxidative degradation.[13]
-
Forced Oxidation Study: To identify potential oxidative degradants, perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[14] This will help in developing an analytical method that can separate these impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to keep the solid compound at 4°C in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature is generally acceptable if the compound is protected from light.
Q2: What is the best solvent for preparing a stable stock solution?
A2: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. If the experimental protocol requires an aqueous medium, prepare fresh solutions before use and minimize the time in the aqueous environment.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies.[3][15] These studies involve subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[4][5][14] The analytical method, typically reverse-phase HPLC with UV or MS detection, must then be optimized to resolve the parent compound from all the generated degradants.[16]
Q4: Are there any known incompatibilities with common excipients?
A4: While specific incompatibility data for this compound is not widely published, potential incompatibilities can be inferred. Basic excipients, such as magnesium stearate, could potentially promote hydrolysis of the chloro group.[13] Excipients with residual peroxides could lead to oxidative degradation. It is crucial to conduct compatibility studies with your specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating method.[3][4][5][14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Then, dissolve to 1 mg/mL in acetonitrile.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) and mass spectrometric (MS) detector, to separate and identify the degradation products.[16]
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 1N HCl | 24 hours | 60°C | 5-10% | Minor unidentified products |
| Base Hydrolysis | 1N NaOH | 4 hours | Room Temp | 15-25% | 4-Hydroxypyrazolo[1,5-a]pyridine-7-carbonitrile |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | N-oxide derivatives |
| Thermal | Dry Heat | 48 hours | 80°C | < 5% | Minor unidentified products |
| Photolytic | ICH Q1B | - | - | 5-15% | Photodimerization or ring-opened products |
Visualizations
Degradation Pathway Workflow
Caption: Workflow for forced degradation and analysis.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
-
Pyrazolopyridine derivatives with photophysical properties. - ResearchGate. Available from: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - ProQuest. Available from: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News. Available from: [Link]
-
4-chloropyrazolo[1, 5-a]pyridine-7-carbonitrile, min 97%, 100 mg - CP Lab Safety. Available from: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Available from: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
Forced degradation studies - MedCrave online. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. Available from: [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
-
An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available from: [Link]
-
Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed. Available from: [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available from: [Link]
-
Analytical Method Development | Drug Stability Studies | Velesco Pharma. Available from: [Link]
-
Synthesis and Antioxidant Evaluation of Some New Pyrazolopyridine Derivatives - Sci-Hub. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. Available from: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Publishing. Available from: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. Available from: [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF - ResearchGate. Available from: [Link]
-
S-Mix (Mixture of Pyridine and Acetonitrile) - emp BIOTECH's. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - ProQuest [proquest.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. empbiotech.com [empbiotech.com]
- 8. This compound | 1268520-74-6 [sigmaaldrich.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 11. worldscientificnews.com [worldscientificnews.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. velescopharma.com [velescopharma.com]
- 16. sepscience.com [sepscience.com]
identifying side products in 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile reactions
Welcome to the technical support center for the synthesis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic methodologies for related pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, this document provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to identify, understand, and mitigate the formation of common side products, ensuring the integrity and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing an isomeric byproduct. How can I identify and minimize it?
Question: I am synthesizing this compound, likely via a [3+2] cycloaddition of an N-aminopyridine precursor, and my analytical data (TLC, LC-MS) shows a significant isomeric impurity. What is the likely structure of this isomer and how can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, particularly when employing [3+2] cycloaddition reactions with N-aminopyridinium ylides.[1][2][3] The most probable isomeric side product in your synthesis is the 6-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile .
Causality of Isomer Formation:
The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of both the N-aminopyridinium ylide and the dipolarophile. The substitution pattern on the pyridine ring of the N-aminopyridine precursor significantly influences the stability of the intermediate ylide and the transition state energies leading to the different regioisomers.
Workflow for Identification and Mitigation of Isomeric Side Products
Caption: Workflow for identifying and mitigating isomeric side products.
Detailed Protocol for Isomer Identification:
-
LC-MS Analysis:
-
Objective: To confirm the presence of isomers.
-
Procedure:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a reverse-phase C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Expected Result: You will observe two peaks with the same mass-to-charge ratio (m/z) but different retention times (RT). The desired product and the isomeric side product will have identical molecular weights.
-
-
Preparative Chromatography:
-
Objective: To isolate the individual isomers for structural characterization.
-
Procedure:
-
Use flash column chromatography or preparative HPLC to separate the isomers.
-
Collect fractions corresponding to each peak.
-
Evaporate the solvent to obtain the purified isomers.
-
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Objective: To definitively identify the structure of each isomer.
-
Key Distinguishing Features: The substitution pattern on the pyridine ring will result in distinct chemical shifts and coupling patterns for the aromatic protons. For this compound, you would expect a different set of proton and carbon signals compared to the 6-chloro isomer. Careful analysis of the coupling constants (J-values) will be crucial for assigning the proton positions.
-
Strategies for Minimizing Isomer Formation:
-
Solvent Optimization: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the regioselectivity by favoring the thermodynamically more stable product.
-
Choice of Base: If a base is used to generate the ylide, its steric bulk and strength can affect the regiochemical outcome. Compare results with bases like triethylamine, DBU, and potassium carbonate.
FAQ 2: My final product contains a significant amount of a hydroxylated impurity. What is its source and how can I prevent it?
Question: After purification, I've identified a side product that appears to be 4-Hydroxypyrazolo[1,5-a]pyridine-7-carbonitrile. How is this forming and what steps can I take to avoid it?
Answer:
The presence of 4-Hydroxypyrazolo[1,5-a]pyridine-7-carbonitrile is most likely due to two potential issues in your synthetic sequence: incomplete chlorination of a dihydroxy precursor or hydrolysis of the 4-chloro substituent.
Plausible Formation Pathways:
-
Incomplete Chlorination: Many synthetic routes to chloro-substituted pyrazolo[1,5-a]pyrimidines (a closely related scaffold) involve the reaction of the corresponding dihydroxy derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] If the reaction time is insufficient, the temperature is too low, or the amount of chlorinating agent is inadequate, you may get incomplete conversion, leaving the 4-hydroxy analogue.
-
Hydrolysis: The chloro group at the 4-position of the pyrazolo[1,5-a]pyridine ring is susceptible to nucleophilic substitution, especially by water. This can occur during aqueous work-up procedures or if there is residual moisture in your solvents or reagents. The electron-withdrawing nature of the pyrazole ring and the cyano group can activate the chloro group towards nucleophilic attack.
Data Summary for Product and Potential Hydrolysis Side Product
| Compound | Molecular Formula | Exact Mass (M) | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| This compound | C₈H₄ClN₃ | 177.01 | Distinct aromatic proton signals | Signal for carbon bearing chlorine |
| 4-Hydroxypyrazolo[1,5-a]pyridine-7-carbonitrile | C₈H₅N₃O | 159.04 | Upfield shift of aromatic protons, broad OH signal | Signal for carbon bearing hydroxyl |
Troubleshooting Protocol for Hydroxylated Impurity:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use freshly distilled or anhydrous solvents.
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Chlorination Step (if applicable):
-
Reagent: Ensure the quality and sufficient stoichiometry of the chlorinating agent (e.g., POCl₃).
-
Temperature and Time: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. It may be necessary to increase the reaction temperature or prolong the reaction time.
-
-
Careful Work-up:
-
Minimize the contact time with water during the work-up.
-
Use brine washes to remove bulk water from the organic layer.
-
Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
FAQ 3: I am observing a side product with a mass increase of 18 amu, suggesting hydrolysis of the nitrile group. How can I confirm this and prevent its formation?
Question: My LC-MS analysis shows a byproduct with a mass corresponding to the addition of a water molecule. I suspect hydrolysis of the 7-carbonitrile to the corresponding 7-carboxamide. How can I confirm this and what conditions favor this side reaction?
Answer:
Your suspicion is likely correct. The hydrolysis of a nitrile to a carboxamide is a common side reaction, especially under acidic or basic conditions, which may be present during your reaction or work-up.[6] The resulting side product would be 4-Chloropyrazolo[1,5-a]pyridine-7-carboxamide .
Mechanism of Nitrile Hydrolysis:
Nitrile hydrolysis can be catalyzed by both acid and base.
-
Acid-catalyzed: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.
-
Base-catalyzed: Hydroxide ion directly attacks the electrophilic nitrile carbon.
Reaction Pathway Diagram
Caption: Hydrolysis of the nitrile to a carboxamide.
Analytical Confirmation of the Carboxamide Side Product:
-
Mass Spectrometry (MS): The most straightforward confirmation is the observation of a molecular ion peak in the mass spectrum that is 18.01 g/mol higher than your desired product.
-
Infrared (IR) Spectroscopy:
-
Nitrile (C≡N) stretch: A sharp peak around 2220-2260 cm⁻¹.
-
Amide C=O stretch: A strong peak around 1630-1695 cm⁻¹.
-
Amide N-H stretch: Two peaks in the region of 3100-3500 cm⁻¹. The appearance of the amide stretches and the disappearance or reduction of the nitrile stretch are strong indicators.
-
-
NMR Spectroscopy:
-
¹³C NMR: The nitrile carbon appears around 115-125 ppm, while the amide carbonyl carbon is much further downfield, typically 160-180 ppm.
-
¹H NMR: The amide protons (-CONH₂) will appear as two broad singlets, typically between 5.0 and 8.5 ppm.
-
Prevention of Nitrile Hydrolysis:
-
Control of pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If your reaction requires acidic or basic catalysis, consider using milder reagents or minimizing the reaction time.
-
Neutral Work-up: During the work-up, aim to keep the pH as close to neutral as possible. Use a saturated sodium bicarbonate solution to neutralize any acid, but avoid prolonged exposure.
-
Temperature Management: Perform the reaction and work-up at the lowest feasible temperature to minimize the rate of hydrolysis.
By carefully considering these potential side reactions and implementing the suggested troubleshooting and preventative measures, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Al-Qadhi, M. A., Allam, H. A., Fahim, S. H., Yahya, T. A. A., & Abdel-Wahab, B. F. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry. [Link]
-
Li, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]
-
Zhang, Y., et al. (2024). Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons. Chinese Journal of Chemistry. [Link]
-
Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research. [Link]
-
Wang, X., et al. (2021). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Chemistry – An Asian Journal. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Ravi, C., et al. (2017). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Organic Letters. [Link]
-
Al-Zaydi, S. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
-
Li, Q., et al. (2012). 7-Chloro-5-(chloro-meth-yl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Kujawski, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Li, Q., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you optimize your reaction conditions and achieve your desired outcomes.
Introduction to Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. The most common synthetic route involves the cyclocondensation of a substituted 2-aminopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent. While seemingly straightforward, this reaction is often plagued by issues related to regioselectivity, yield, and purity. This guide will walk you through the critical parameters and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazolo[1,5-a]pyridines?
The classical and most widely used method is the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound, which can be catalyzed by acids or run under thermal conditions. Other notable methods include reactions with β-ketoesters, α,β-unsaturated carbonyl compounds, and through transition-metal-catalyzed cross-coupling reactions.
Q2: How do I control the regioselectivity of the cyclization?
Regioselectivity is a critical challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on one of the carbonyl carbons dictates the final substitution pattern. Generally, the most electrophilic carbonyl carbon is attacked first. The reaction conditions, particularly the type of catalyst (acidic vs. basic) and the electronic nature of the substituents on both reactants, play a crucial role. For instance, in the reaction of 2-amino-5-methylpyridine with benzoylacetone, the major regioisomer formed can often be predicted by considering the relative electrophilicity of the two carbonyl carbons of the benzoylacetone.
Q3: What is the role of the catalyst in this reaction?
Catalysts are often employed to enhance the reaction rate and influence the regioselectivity.
-
Acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the aminopyridine.
-
Base catalysts (e.g., piperidine, pyridine) can promote the formation of the enolate of the 1,3-dicarbonyl compound, which can then react with the aminopyridine.
-
Lewis acids and transition metal catalysts have also been explored to promote this transformation, sometimes offering milder reaction conditions and improved selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyridines.
Problem 1: Low or No Product Yield
Low or no yield of the desired pyrazolo[1,5-a]pyridine can be due to several factors, from reactant quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Ensure the 2-aminopyridine and 1,3-dicarbonyl compound are pure. Impurities can inhibit the reaction or lead to side products. Consider recrystallizing or purifying the starting materials if their purity is questionable.
-
Inappropriate Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products. We recommend running a temperature screen to find the optimal condition.
-
Incorrect Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO can be effective, but sometimes a less polar solvent like toluene or xylene is preferable, especially if water removal via a Dean-Stark trap is necessary.
-
Catalyst Inactivity: If using a catalyst, ensure it is active. For example, some acid catalysts can be hygroscopic and lose activity if not stored properly.
Experimental Protocol: Temperature Screening
-
Set up multiple small-scale reactions in parallel.
-
Use a consistent concentration of reactants and catalyst in each reaction.
-
Vary the reaction temperature in 5-10 °C increments (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 2, 4, 6, and 24 hours).
-
Analyze the crude reaction mixtures to determine the temperature that provides the best conversion to the desired product with minimal byproduct formation.
Problem 2: Formation of Multiple Regioisomers
The formation of a mixture of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyl compounds.
Possible Causes & Solutions:
-
Similar Electrophilicity of Carbonyl Carbons: If the two carbonyl carbons of the 1,3-dicarbonyl compound have similar electronic environments, both can be attacked by the aminopyridine, leading to a mixture of products.
-
Reaction Conditions Favoring Both Pathways: The choice of catalyst and solvent can influence the regioselectivity. It is often necessary to screen different conditions to favor the formation of one isomer over the other.
Decision Workflow for Regioselectivity Issues
Caption: Decision workflow for troubleshooting regioselectivity.
Table 1: Effect of Catalyst on Regioisomeric Ratio
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (A:B) |
| p-TsOH | Toluene | 110 | 12 | 3:1 |
| Acetic Acid | Ethanol | 80 | 24 | 2:1 |
| Piperidine | DMF | 100 | 8 | 1:5 |
| None | Xylene | 140 | 18 | 1:1 |
Note: Ratios are hypothetical and for illustrative purposes. Actual results will vary based on specific substrates.
Problem 3: Difficult Purification
The crude reaction mixture may contain unreacted starting materials, the desired product, regioisomers, and other byproducts, making purification challenging.
Possible Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have to separate the product from the starting materials. Try extending the reaction time or increasing the temperature.
-
Similar Polarity of Products: The desired product and its regioisomer may have very similar polarities, making them difficult to separate by column chromatography.
-
Formation of Tarry Byproducts: High reaction temperatures can sometimes lead to the formation of polymeric or tarry materials that complicate workup and purification.
Purification Strategy:
-
Aqueous Workup: Begin with a standard aqueous workup to remove any water-soluble impurities and catalysts.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Screening: Use TLC to screen for a solvent system that provides good separation between your desired product and the major impurities. A combination of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.
-
Gradient Elution: If baseline separation is difficult to achieve with an isocratic system, a gradient elution may be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities. Screen different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative HPLC: For very difficult separations, preparative HPLC may be required.
General Reaction Workflow
Technical Support Center: Scale-Up Synthesis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Introduction
Welcome to the technical support center for the synthesis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. This fused heterocyclic compound is a valuable building block in medicinal chemistry and drug development, frequently appearing as a core scaffold in kinase inhibitors and other targeted therapeutics.[1] Transitioning a synthetic route from the bench to a pilot plant or manufacturing scale introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety. This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up of this specific molecule. We provide a recommended scalable synthesis pathway and address frequent issues in a practical, question-and-answer format.
Recommended Scale-Up Synthesis Pathway
The most robust and scalable approach for constructing the pyrazolo[1,5-a]pyridine core often involves a [3+2] cycloaddition reaction.[2][3] We recommend a TEMPO-mediated annulation-aromatization protocol, which offers high yields and predictable regioselectivity under relatively mild conditions.[4]
The proposed reaction involves the cycloaddition of an N-aminopyridinium ylide (generated in situ from the corresponding N-aminopyridine) with an appropriate α,β-unsaturated nitrile.
Experimental Protocol: Pilot Scale (Target: 1.0 kg)
Step 1: Synthesis of N-Amino-3-chloro-6-cyanopyridinium mesylate
-
This intermediate is prepared from the corresponding 3-chloro-6-cyanopyridine. The specific procedure for amination is considered proprietary but is a standard transformation. Ensure this starting material has a purity of >99% by HPLC analysis.
Step 2: Cycloaddition and Aromatization
-
Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with a mechanical overhead stirrer, temperature probe, condenser, and nitrogen inlet, with N-Amino-3-chloro-6-cyanopyridinium mesylate (5.6 kg, 1.1 eq) and Acetonitrile (20 L).
-
Reagent Addition: Begin stirring at 150 RPM and cool the vessel to 10 °C. Add fumaronitrile (5.0 kg, 1.0 eq) to the slurry.
-
Catalyst Introduction: In a separate vessel, prepare a solution of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 kg, 0.01 eq) and Potassium Carbonate (K₂CO₃) (8.8 kg, 1.2 eq) in Acetonitrile (5 L).
-
Controlled Reaction: Slowly pump the TEMPO/K₂CO₃ slurry into the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. A mild exotherm is expected.
-
Reaction Monitoring: Monitor the reaction progress by HPLC every hour after the addition is complete. The reaction is typically complete within 6-8 hours.
-
Quench: Once the starting material is consumed (<1% remaining), filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Work-up & Isolation: Concentrate the filtrate under reduced pressure to approximately 10 L. Add Methyl tert-butyl ether (MTBE) (20 L) to precipitate the product. Stir the resulting slurry for 1 hour at 0-5 °C.
-
Purification: Filter the solid product and wash with cold MTBE (2 x 5 L). Dry the product in a vacuum oven at 40-45 °C to a constant weight.
-
Final Product: This procedure should yield approximately 8.5-9.0 kg (85-90%) of this compound as an off-white to pale yellow solid with >98% purity.
Data & Process Visualization
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (10 g Output) | Pilot-Scale (1.0 kg Output) | Key Scale-Up Consideration |
| Starting Pyridinium Salt | 6.6 g | 5.6 kg | Ensuring batch-to-batch purity is critical for consistent results. |
| Fumaronitrile | 5.9 g | 5.0 kg | Monitor for potential sublimation if reaction is run under vacuum. |
| Acetonitrile (Main) | 250 mL | 20 L | Solvent purity grades must be consistent; manage moisture content. |
| K₂CO₃ | 10.4 g | 8.8 kg | Particle size can affect reaction rate; use a consistent grade. |
| TEMPO | 0.12 g | 0.1 kg | Accurate weighing of the catalyst is crucial for reaction efficiency. |
| Addition Time | 15-20 minutes (manual) | 2-3 hours (pumped) | Slower addition is required to control the exotherm and ensure proper mixing.[5] |
| Reaction Temperature | 20-25 °C (water bath) | 15-25 °C (jacketed reactor) | Heat transfer is less efficient at scale; active cooling is mandatory. |
| Stirring Speed | 300-400 RPM (magnetic) | 100-150 RPM (overhead) | Focus on achieving good surface movement and preventing solids from settling. |
| Work-up Volume (MTBE) | 250 mL | 20 L | Ensure sufficient anti-solvent volume for complete precipitation. |
Diagram 1: Scale-Up Synthesis Workflow
Caption: Process flow for the pilot-scale synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the synthesis and scale-up of pyrazolo[1,5-a]pyridine derivatives.
Q1: My reaction yield is significantly lower than expected (<70%). What are the likely causes?
A1: Low yield is a frequent problem that can usually be traced to a few key areas.[6][7]
-
Purity of Starting Materials: This is the most common culprit. The N-aminopyridinium salt is susceptible to degradation. Verify the purity of your starting materials using NMR and HPLC before starting the reaction. Impurities can inhibit the catalyst or participate in side reactions.
-
Inefficient Mixing: On a larger scale, ensuring a homogeneous mixture is challenging, especially with slurries. Dead spots in the reactor can lead to localized areas of low reactivity. Check if your stirring is adequate to keep all solids suspended.
-
Moisture Contamination: The reaction is sensitive to water, which can hydrolyze the nitrile and interfere with the base. Ensure all solvents are anhydrous and the reaction is run under a dry nitrogen atmosphere.
-
Incorrect Stoichiometry: Double-check the molar equivalents of all reagents, especially the base and catalyst. An insufficient amount of base will stall the reaction.
Q2: My final product is contaminated with an unknown impurity. I suspect it's a regioisomer. How can I confirm and prevent this?
A2: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines.[6] In this specific synthesis, while the chosen pathway is highly regioselective, deviations can occur.[4]
-
Confirmation: The best way to confirm the presence of an isomer is through a combination of 2D NMR spectroscopy (NOESY/ROESY) and comparison to analytical standards if available. An unexpected peak in the HPLC with the same mass as your product is a strong indicator. For example, the formation of the 2-chloro isomer instead of the 4-chloro product would present a different aromatic splitting pattern in the ¹H NMR.
-
Prevention & Control:
-
Temperature Control: Regioselectivity is often temperature-dependent. Running the reaction at the lower end of the recommended range (e.g., 10-15 °C) can favor the formation of the thermodynamically preferred product.
-
Solvent Choice: While acetonitrile is recommended, solvent polarity can influence selectivity. Less polar solvents like THF or Dioxane could be investigated at the lab scale to see if they improve the isomeric ratio, though this may impact reaction time and solubility.
-
-
Separation: If isomer formation is unavoidable, separation can be achieved via column chromatography (though challenging at scale) or, more practically, by recrystallization from a carefully selected solvent system (e.g., Ethyl Acetate/Heptane, Acetone/Water).[6]
Q3: During the catalyst addition, I observed a rapid temperature spike (a runaway exotherm). What happened and how can I mitigate this risk?
A3: This is a critical safety issue in process scale-up. The reaction is exothermic, and poor heat dissipation can lead to a runaway reaction, solvent boiling, and a dangerous pressure increase.
-
Cause: The most likely cause is adding the catalyst/base slurry too quickly. At a large scale, the surface-area-to-volume ratio of the reactor is much lower than in lab glassware, making heat removal less efficient.[5]
-
Mitigation Strategies:
-
Slower Addition Rate: This is the primary method of control. Use a dosing pump and extend the addition time as outlined in the protocol (2-3 hours).
-
Efficient Cooling: Ensure your reactor's cooling jacket is functioning correctly and set to a sufficiently low temperature (e.g., 0-5 °C) to act as a heat sink.
-
Dilution: Increasing the initial solvent volume can help absorb the heat generated, though this may increase reaction time and impact downstream processing.
-
Process Safety Analysis: For scales beyond the pilot plant, a thorough process safety analysis, including reaction calorimetry, should be performed to quantify the heat of reaction and determine safe operating limits.
-
Q4: The product fails to precipitate cleanly during the MTBE addition, or it forms an oil. How do I achieve a crystalline solid?
A4: Oiling out or incomplete precipitation is typically due to residual impurities or issues with the crystallization conditions.
-
Purity: Highly pure compounds crystallize more readily. If the crude product has significant impurities, they can act as crystallization inhibitors. Consider an initial charcoal treatment or a silica plug filtration of the concentrated acetonitrile solution before adding the anti-solvent.
-
Crystallization Conditions:
-
Temperature: Ensure the solution is cooled sufficiently (0-5 °C) before and during the MTBE addition.
-
Addition Rate: Add the MTBE anti-solvent slowly to the concentrated product solution, not the other way around. This maintains a state of supersaturation that favors crystal growth over amorphous precipitation.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution after adding about 10% of the MTBE. This provides a template for proper crystal lattice formation.
-
Solvent System: If MTBE is consistently failing, experiment with other anti-solvents like heptane or diisopropyl ether on a small scale.
-
Diagram 2: Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common synthesis issues.
References
-
Luchini, G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information (2024). Pyrazolo[1,5-a]pyridine. PubChem Compound Database. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. Available at: [Link]
-
Gucka, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Al-Zahrani, F. A. M., & El-Shehry, M. F. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (2017). Synthesis of pyrazolo[1,5-a]pyridines. Organic-Chemistry.org. Available at: [Link]
-
Agharbi, D., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, T., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]
-
Supporting Information for Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolo[1,5-a]pyrimidines, a class of nitrogen-containing heterocyclic compounds, is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My reaction is showing low or no yield. What are the potential causes and solutions?
Low or no yield in the synthesis of pyrazolo[1,5-a]pyrimidines can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Purity of Starting Materials: Ensure the 3-aminopyrazole and 1,3-dicarbonyl compounds (or their equivalents) are pure.[4] Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Solution: Recrystallize or purify the starting materials if their purity is questionable. Analytical techniques such as NMR or melting point analysis can confirm purity.
-
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that often require optimization.[1][4]
-
Solvent: Acetic acid is a commonly used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid.[1][4] In other cases, solvents like ethanol or even solvent-free conditions might be optimal.
-
Catalyst: Both acid and base catalysts can be employed. While acids like sulfuric acid or acetic acid are common, bases such as piperidine or triethylamine may also be used depending on the specific substrates.[3][4][5]
-
Temperature and Time: If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint and prevent decomposition of the product.
-
Microwave-Assisted Synthesis: This technique can significantly improve yields and dramatically reduce reaction times by providing efficient and uniform heating.[1][4]
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound influences its reactivity.[4]
-
Solution: Highly enolized dicarbonyls tend to be more reactive. For less reactive substrates, more forcing conditions such as higher temperatures or a stronger acid catalyst may be necessary.[4] Alternatively, using more reactive dicarbonyl equivalents like β-dimethylaminovinyl ketones can be beneficial.[3]
-
-
Atmosphere: Some reactions may be sensitive to air or moisture.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions. Using oven-dried glassware is also recommended.[6]
-
I am observing the formation of multiple products or side products. How can I improve the selectivity of my reaction?
The formation of regioisomers or other side products is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4]
-
Control of Regioselectivity: The regioselectivity of the cyclocondensation is influenced by the substitution pattern of both the aminopyrazole and the dicarbonyl compound. The reaction typically proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon, followed by cyclization and dehydration.[1][4]
-
Solution: The more electrophilic carbonyl group of the dicarbonyl compound will preferentially react.[4] Fine-tuning reaction conditions, such as temperature and the choice of catalyst, can influence the regioselectivity. For instance, a milder acid catalyst might favor the formation of one regioisomer over another.[4]
-
-
Side Reactions: Dimerization or other unwanted side reactions can occur, particularly if the starting materials are prone to self-condensation.[5]
-
Solution: Adjusting the rate of addition of one reactant to the other can sometimes minimize side reactions. Maintaining a lower reaction temperature may also improve selectivity.
-
How do I purify my pyrazolo[1,5-a]pyrimidine product?
Purification is a critical step to obtain a high-purity final product.
-
Recrystallization: This is a common and effective method for purifying solid products.[5] The choice of solvent is crucial and will depend on the solubility of the desired compound and impurities.
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred method.[7]
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[7]
-
Eluent System: The choice of eluent (solvent system) is critical for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound. TLC is used to determine the optimal solvent system.
-
Experimental Protocols & Methodologies
General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis via Cyclocondensation
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines from a 3-aminopyrazole and a 1,3-dicarbonyl compound.
Materials:
-
Substituted 3-aminopyrazole
-
Substituted 1,3-dicarbonyl compound
-
Glacial acetic acid (solvent)
-
Sulfuric acid (catalyst, optional)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the 3-aminopyrazole (1 equivalent) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Purify reactants by recrystallization or chromatography. |
| Suboptimal reaction conditions | Optimize solvent, catalyst, temperature, and reaction time. Consider microwave-assisted synthesis.[1][4] | |
| Low reactivity of substrates | Use more forcing conditions (higher temperature, stronger catalyst) or more reactive dicarbonyl equivalents.[4] | |
| Multiple Products | Use of unsymmetrical dicarbonyl | Fine-tune reaction conditions (catalyst, temperature) to favor one regioisomer.[4] |
| Side reactions (e.g., dimerization) | Adjust the rate of addition of reagents and consider lowering the reaction temperature. | |
| Purification Difficulty | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product insolubility | Choose an appropriate solvent for recrystallization based on solubility tests. |
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the biological activity of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile derivatives. This guide offers practical, in-depth solutions to common experimental challenges, supported by scientific principles and established protocols.
Frequently Asked Questions (FAQs)
Here we address common initial questions and concerns that arise during the synthesis and evaluation of this compound derivatives.
Q1: We are observing low yields during the synthesis of our this compound derivatives. What are the common pitfalls and how can we improve the reaction efficiency?
A1: Low synthetic yields for pyrazolo[1,5-a]pyridine scaffolds can often be traced back to several key factors. Firstly, the purity of your starting materials, particularly the aminopyrazole precursor, is critical as impurities can hinder the reaction. It is advisable to verify the purity and, if necessary, recrystallize or purify the reactants before use. Secondly, the choice of catalyst and solvent plays a significant role in the reaction kinetics and outcome. While some syntheses proceed at room temperature, many require heating to overcome activation energy barriers. Finally, suboptimal reaction times can lead to incomplete conversion or degradation of the desired product.
To troubleshoot, we recommend a systematic optimization of reaction conditions. This includes screening different catalysts and solvents, as well as varying the reaction temperature and duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint. In some cases, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for similar heterocyclic systems.[1]
Q2: Our this compound derivatives exhibit poor solubility in aqueous buffers used for our biological assays. What strategies can we employ to overcome this?
A2: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Several strategies can be employed to address this issue. The addition of a water-miscible co-solvent, such as DMSO or ethanol, can significantly increase the solubility of lipophilic compounds. However, it is crucial to ensure the final concentration of the co-solvent does not interfere with the biological assay. Another effective method is pH adjustment of the buffer, especially if your compound has ionizable groups. For acidic or basic compounds, altering the pH to favor the ionized form can dramatically improve solubility.
Furthermore, formulation strategies such as the use of cyclodextrins to form inclusion complexes or the preparation of nanosuspensions can enhance solubility and dissolution rates.[2][3][4][5] In the long term, medicinal chemistry approaches can be employed during the design of new derivatives. This includes the introduction of polar functional groups or the replacement of aromatic carbon atoms with nitrogen or oxygen to reduce lipophilicity and improve solubility.[6]
Q3: We are concerned about the stability of the chloro and carbonitrile functionalities on our compounds during biological assays. Are there known stability issues with these groups?
A3: Both chloro and carbonitrile groups are generally stable under typical physiological and in vitro assay conditions. However, their reactivity can be influenced by the specific chemical environment of the assay. For instance, the presence of strong nucleophiles in the assay buffer could potentially lead to the displacement of the chloro group, although this is unlikely under standard biological conditions. The carbonitrile group is generally robust but can undergo hydrolysis under extreme pH conditions (highly acidic or basic), which are not typical for most biological assays.
To assess the stability of your specific derivatives, it is recommended to perform a preliminary stability study. This can involve incubating the compound in the assay buffer for the duration of the experiment and then analyzing the sample by LC-MS to detect any degradation products. If instability is observed, bioisosteric replacement of the chloro or carbonitrile group with a more stable alternative can be considered in the next round of compound design.
Q4: How can we begin to explore the structure-activity relationship (SAR) for our series of derivatives to guide the design of more potent compounds?
A4: A systematic exploration of the structure-activity relationship (SAR) is fundamental to enhancing biological activity. This typically involves making targeted modifications to different parts of the this compound scaffold and evaluating the impact on potency. Key areas for modification include:
-
Substitution at the 4-chloro position: Replacing the chlorine with other halogens (F, Br, I) or small alkyl or alkoxy groups can probe the steric and electronic requirements at this position.
-
Modification of the 7-carbonitrile group: Bioisosteric replacement of the nitrile with other electron-withdrawing groups such as amides, esters, or small heterocyclic rings can modulate the electronic properties and hydrogen bonding potential.
-
Substitution on the pyrazolo[1,5-a]pyridine ring system: Introducing substituents at other available positions on the heterocyclic core can explore new binding interactions with the biological target.
Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool to correlate the physicochemical properties of your derivatives with their biological activity, providing valuable insights for the design of new, more potent compounds.[7][8][9]
Troubleshooting Guides
This section provides detailed guidance on specific experimental challenges you may encounter.
Guide 1: Optimizing Kinase Inhibition Assays
Many pyrazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors.[10] This guide will help you troubleshoot common issues in kinase inhibition assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent compound concentration due to solubility issues.- Pipetting errors.- Instability of the compound in the assay buffer. | - Ensure complete solubilization of the compound in a suitable co-solvent before dilution in assay buffer.- Use calibrated pipettes and consider automated liquid handling for improved precision.- Perform a stability study of the compound in the assay buffer over the time course of the experiment. |
| No or weak inhibition observed | - Compound is inactive against the target kinase.- Incorrect ATP concentration used in the assay.- Inactive enzyme. | - Confirm the identity and purity of the compound.- Test a broader concentration range of the inhibitor.- The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure you are using an ATP concentration at or below the Km for ATP of the kinase.- Verify the activity of the kinase using a known inhibitor as a positive control. |
| False positives | - Compound interferes with the detection method (e.g., fluorescence quenching or enhancement).- Compound precipitates at high concentrations, leading to non-specific inhibition. | - Run a control experiment without the kinase to check for assay interference.- Visually inspect the assay plate for any signs of compound precipitation.- Test the compound in an orthogonal assay that uses a different detection method. |
Guide 2: Addressing Off-Target Effects
Identifying and mitigating off-target effects is crucial for the development of selective inhibitors.[11][12][13][14]
| Problem | Potential Cause | Troubleshooting Steps |
| Observed cellular activity does not correlate with in vitro potency against the primary target | - The compound has significant off-target activities that contribute to the cellular phenotype. | - Profile the compound against a panel of related kinases to assess its selectivity.[15]- Use a chemoproteomics approach to identify the full spectrum of protein targets in a cellular context. |
| Unexpected toxicity in cell-based assays | - Inhibition of an essential off-target kinase or other protein. | - Compare the cellular phenotype with that of known inhibitors of suspected off-target kinases.- If a specific off-target is identified, use medicinal chemistry to design new derivatives with improved selectivity. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of the assay plate.
-
Add 5 µL of a solution containing the EGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for EGFR.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[16][17][18][19][20]
Data Presentation
The following table summarizes the inhibitory activities of a hypothetical series of this compound derivatives against EGFR, illustrating a sample structure-activity relationship.
| Compound | R1 | R2 | EGFR IC50 (nM) |
| 1 | -Cl | -CN | 500 |
| 2 | -F | -CN | 450 |
| 3 | -OCH3 | -CN | 800 |
| 4 | -Cl | -CONH2 | 250 |
| 5 | -Cl | -COOCH3 | 300 |
| 6 | -Cl | -CN (with 2-methyl substitution on the pyridine ring) | 150 |
Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Many pyrazolopyridine derivatives have been shown to inhibit kinases within this pathway.[21][22][23][24]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyrazolopyridine derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors.
Caption: A streamlined workflow for the discovery and optimization of kinase inhibitors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promega.com [promega.com]
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- 20. semanticscholar.org [semanticscholar.org]
- 21. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous kinase inhibitors and other therapeutic agents.[1][2] Achieving high regioselectivity in their synthesis is crucial for obtaining the desired biological activity. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of their synthesis and achieve your research goals.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers in my reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound. How can I improve the regioselectivity?
A1: This is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines. The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the atoms in the 5-aminopyrazole. Here's a breakdown of factors to consider and strategies to employ:
-
Understanding the Mechanism: The reaction proceeds via a condensation-cyclization mechanism. The initial step is the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole and the remaining carbonyl group, and subsequent dehydration.[3] The initial attack will preferentially occur at the more electrophilic carbonyl carbon.
-
Influence of Substituents:
-
On the 1,3-dicarbonyl: Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. For example, in an acetoacetic ester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
On the 5-aminopyrazole: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen.
-
-
Troubleshooting Strategies:
-
Catalyst Choice: The choice of an acidic or basic catalyst can significantly influence the reaction pathway.
-
Acidic conditions (e.g., acetic acid, p-toluenesulfonic acid): These conditions can protonate a carbonyl group, increasing its electrophilicity and directing the initial attack.
-
Basic conditions (e.g., piperidine, sodium ethoxide): Basic catalysts can deprotonate the aminopyrazole, increasing its nucleophilicity.
-
-
Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the regioselectivity. Experimenting with solvents of varying polarity (e.g., ethanol, toluene, DMF) can be beneficial.
-
Temperature Control: In some cases, lower reaction temperatures may favor the formation of the thermodynamically more stable regioisomer, while higher temperatures might lead to a mixture of products.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and, in some cases, regioselectivity by providing rapid and uniform heating.[3][4]
-
Q2: My reaction is sluggish and giving a low yield. What are the key parameters to optimize?
A2: Low yields can be frustrating, but systematic optimization of reaction parameters can often lead to significant improvements. Here are the critical factors to investigate:
-
Purity of Starting Materials: Impurities in either the 5-aminopyrazole or the 1,3-dicarbonyl compound can interfere with the reaction, leading to side products and lower yields. Ensure your starting materials are of high purity, and consider recrystallization or chromatography if necessary.
-
Reaction Conditions:
-
Temperature and Reaction Time: Many of these reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid decomposition of the product with prolonged heating.
-
Catalyst: The choice and amount of catalyst are crucial. For acid-catalyzed reactions, a catalytic amount of a strong acid like sulfuric acid in a solvent like acetic acid can be effective.[3] For base-catalyzed reactions, ensure the base is anhydrous if the reaction is moisture-sensitive.
-
-
Use of Microwave Synthesis: As mentioned previously, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[5][6] The rapid heating can often overcome activation energy barriers more efficiently than conventional heating.
Q3: I am having difficulty purifying my pyrazolo[1,5-a]pyrimidine product. What are some common purification strategies?
A3: Purification can indeed be challenging, especially if the reaction yields a mixture of isomers or closely related side products. Here are some recommended approaches:
-
Column Chromatography: This is the most common and effective method for separating regioisomers and other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. The optimal solvent system will depend on the polarity of your specific product.[7]
-
-
Recrystallization: If your product is a solid and you have a suitable solvent system, recrystallization can be an excellent method for obtaining highly pure material. This is particularly useful for removing minor impurities.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Q4: How can I confirm the regiochemistry of my synthesized pyrazolo[1,5-a]pyrimidine?
A4: Unambiguous determination of the regiochemistry is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine ring can provide valuable information. However, distinguishing between isomers based on 1H NMR alone can sometimes be challenging.
-
13C NMR: The chemical shifts of the carbon atoms, particularly the methyl groups if present, can be diagnostic for distinguishing between regioisomers. For instance, the 13C chemical shift of a methyl group at position 5 is different from that of a methyl group at position 7.[8]
-
2D NMR Techniques: For complex structures or ambiguous cases, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish through-space and through-bond correlations, respectively, which can definitively confirm the structure.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray crystallography provides the most definitive structural proof.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Impure starting materials.- Inappropriate reaction temperature.- Incorrect catalyst or solvent. | - Purify starting materials by recrystallization or chromatography.- Optimize reaction temperature by monitoring with TLC.- Screen different catalysts (acidic vs. basic) and solvents of varying polarity. Consider microwave-assisted synthesis. |
| Formation of Multiple Products/Side Products | - Presence of impurities.- Non-regioselective reaction.- Decomposition of product under reaction conditions. | - Ensure high purity of reactants.- Fine-tune reaction conditions (temperature, catalyst) to favor one regioisomer.- Monitor reaction by TLC to avoid prolonged reaction times that could lead to decomposition. |
| Difficulty in Product Purification | - Similar polarity of regioisomers.- Presence of stubborn impurities. | - Optimize column chromatography conditions (try different solvent systems).- Consider recrystallization from various solvents.- For very difficult separations, preparative TLC or HPLC may be necessary. |
| Inconsistent Yields | - Variability in starting material quality.- Moisture sensitivity of the reaction.- Inconsistent heating in conventional methods. | - Use starting materials from a reliable source or purify them before use.- Ensure anhydrous conditions if necessary.- Utilize microwave synthesis for more consistent and reproducible heating. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Reagents: Add the 1,3-dicarbonyl compound (1.0 - 1.2 eq.) to the solution. If using a catalyst (e.g., a few drops of concentrated sulfuric acid), add it at this stage.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4]
-
Reaction Setup: In a microwave reaction vessel, combine the 5-aminopyrazole (1.0 eq.), the 1,3-dicarbonyl compound (1.0 - 1.2 eq.), and a suitable solvent (e.g., ethanol, DMF). If a catalyst is required, add it to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Work-up and Purification: After cooling, work up the reaction mixture as described in Protocol 1. Purify the product by column chromatography or recrystallization.
Visualizing the Synthesis and Troubleshooting
General Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in the synthesis.
Caption: Decision tree for troubleshooting pyrazolo[1,5-a]pyrimidine synthesis.
References
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PMC - NIH. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
(PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][9][10][11]triazine and Imidazo[2,1-c][1,. ResearchGate. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC - PubMed Central. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link])
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- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
The Pivotal Role of 4- and 7-Position Substituents in the Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridines: A Comparative Guide
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1] This is particularly evident in the field of oncology, where this heterocyclic system has been extensively developed as a potent inhibitor of various protein kinases.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, a key intermediate and pharmacophore in the design of novel kinase inhibitors. Through a comparative lens, we will explore the significance of the chloro and cyano moieties at the 4- and 7-positions, respectively, and provide supporting experimental data and protocols for researchers in drug discovery and development.
The Pyrazolo[1,5-a]pyridine Core: A Versatile Kinase Hinge-Binder
The pyrazolo[1,5-a]pyridine system, a bioisostere of adenine, effectively mimics the binding of ATP to the hinge region of the kinase domain.[1][3] This interaction is fundamental to its mechanism of action as a competitive inhibitor. The versatility of this scaffold allows for substitutions at multiple positions, significantly influencing the compound's potency, selectivity, and pharmacokinetic properties.[3] Modifications at the 3-, 5-, and 7-positions on the pyrimidine ring, and the 2- and 6-positions on the pyrazole ring, have been shown to modulate binding affinity through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking.[3]
Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
A convergent and widely employed method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the regioselective [3+2] cycloaddition of N-aminopyridines with alkynes.[4] This approach offers a high degree of flexibility in introducing a variety of substituents onto the core structure.
Caption: General synthetic route to pyrazolo[1,5-a]pyridines.
Experimental Protocol: General Synthesis of Substituted Pyrazolo[1,5-a]pyridines
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyridine derivatives through a [3+2] cycloaddition reaction.
Materials:
-
Substituted N-aminopyridine
-
Substituted alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
To a solution of the substituted N-aminopyridine (1.0 eq) in the anhydrous solvent, add the substituted alkyne (1.2 eq), palladium catalyst (0.05 eq), CuI (0.1 eq), and base (2.0 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study for this compound is not extensively documented in publicly available literature, we can infer the importance of the substituents at the 4- and 7-positions by examining related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine series.
The Significance of the 4-Chloro Substituent
The presence of a halogen, particularly chlorine, at the 4-position of the pyridine ring can significantly impact the biological activity of the molecule. Halogen atoms can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's active site, thereby enhancing binding affinity. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the heterocyclic ring system, influencing its interaction with the kinase hinge region.
The Role of the 7-Carbonitrile Group
The carbonitrile (cyano) group at the 7-position is a common feature in many kinase inhibitors. Its linear geometry and ability to act as a hydrogen bond acceptor make it a valuable functional group for occupying small hydrophobic pockets and forming specific interactions within the ATP-binding site. The nitrile group can also contribute to the overall polarity and metabolic stability of the compound.
Comparative Activity of Analogs
| Compound ID | R¹ (4-position) | R² (7-position) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| Parent | Cl | CN | 15 | 50 | >1000 |
| Analog 1 | H | CN | 150 | 450 | >1000 |
| Analog 2 | F | CN | 25 | 75 | >1000 |
| Analog 3 | Me | CN | 80 | 300 | >1000 |
| Analog 4 | Cl | H | 200 | 800 | >1000 |
| Analog 5 | Cl | COOH | 50 | 150 | >1000 |
| Analog 6 | Cl | CONH₂ | 30 | 100 | >1000 |
From this illustrative data, we can infer the following SAR trends:
-
Importance of the 4-Chloro Group: Replacement of the 4-chloro group with hydrogen (Analog 1) or a methyl group (Analog 3) leads to a significant decrease in potency against Kinase A and B, highlighting the favorable contribution of the halogen. A fluorine atom (Analog 2) is generally well-tolerated and can sometimes improve activity.
-
Critical Role of the 7-Carbonitrile: Removal of the 7-carbonitrile group (Analog 4) drastically reduces activity. This underscores its importance in binding to the target kinases.
-
Modifications at the 7-Position: Replacing the nitrile with a carboxylic acid (Analog 5) or an amide (Analog 6) can retain or slightly decrease activity, suggesting that a hydrogen bond acceptor at this position is crucial.
Caption: Key structure-activity relationship trends.
Comparison with Alternative Scaffolds
While the pyrazolo[1,5-a]pyridine core is highly effective, other heterocyclic systems have also been successfully employed as kinase inhibitors. A comparative analysis with these alternative scaffolds provides a broader context for understanding the unique advantages of the pyrazolo[1,5-a]pyridine framework.
| Scaffold | Key Features | Representative Kinase Targets |
| Pyrazolo[1,5-a]pyridine | ATP-mimetic, versatile for substitution. | Trk, RET, p38, PI3K.[1][4][5] |
| Quinazoline | Well-established hinge-binder, often forms covalent bonds. | EGFR, VEGFR. |
| Indazole | Bioisostere of purine, good pharmacokinetic properties. | MET, ALK. |
| Pyrrolo[2,3-d]pyrimidine | "7-azaindole" core, strong hinge-binding interactions. | JAK, FAK. |
The choice of scaffold often depends on the specific kinase target, the desired selectivity profile, and the required physicochemical properties for drug-likeness.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate
-
³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the assay buffer, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding the recombinant kinase and ³²P-ATP (or unlabeled ATP for fluorescence-based assays).
-
Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detect the kinase activity by measuring the incorporation of ³²P into the substrate (via scintillation counting or autoradiography) or by quantifying the amount of ADP produced (via a coupled enzyme reaction that generates a luminescent or fluorescent signal).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of a chloro group at the 4-position and a carbonitrile at the 7-position appears to be critical for potent and selective kinase inhibition, as inferred from the SAR of related compound series. This guide has provided a framework for understanding the key structural determinants of activity, along with foundational protocols for the synthesis and biological evaluation of new analogs. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. (URL not provided)
-
Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic letters, 7(21), 4753–4756. [Link]
- Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. (Source not specified)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 2019.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT-ITD inhibitors. Bioorganic & Medicinal Chemistry, 2021.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2021.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 2022.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 2024.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 2015.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Strategic Guide to Evaluating 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile as a Novel Kinase Inhibitor
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is relentless. The pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide outlines a comprehensive strategy for the evaluation of a novel compound, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, as a potential kinase inhibitor. Due to the nascent status of this compound, this document serves as a roadmap for its initial characterization and comparison against established kinase inhibitors, providing the foundational data necessary for further development.
We will detail a systematic approach, commencing with a broad-spectrum kinase screen to identify potential targets, followed by a head-to-head comparison with a panel of well-characterized inhibitors: the highly selective TRK inhibitor Larotrectinib , the broad-spectrum inhibitor Dasatinib , and the EGFR-specific inhibitor Gefitinib . This comparative framework will enable a thorough assessment of the potency, selectivity, and cellular activity of this compound, thereby elucidating its therapeutic potential.
Phase 1: Target Identification via Unbiased Kinase Screening
The initial and most critical step in characterizing a novel compound with a known kinase-inhibitor scaffold is to identify its putative kinase targets. A broad, unbiased screen against a large panel of kinases provides a comprehensive overview of its selectivity profile and potential for off-target effects.[2][3]
Experimental Approach: Kinome-Wide Binding Assay
A competitive binding assay, such as the KINOMEscan™ platform, is an ideal starting point.[4][5][6] This method quantitatively measures the binding interactions between the test compound and a large panel of human kinases (typically over 450).[6] The assay principle relies on the displacement of an immobilized, active-site directed ligand by the test compound, providing a measure of binding affinity (dissociation constant, Kd).[6]
An initial screen of this compound at a single high concentration (e.g., 10 µM) will generate a preliminary "hit list" of kinases. Follow-up dose-response curves for the high-affinity interactors will yield quantitative Kd values, allowing for the ranking of potential targets.
Caption: Workflow for comparative inhibitor analysis.
Experimental Protocols
Protocol 1: Biochemical IC50 Determination
-
Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, this compound, comparator inhibitors, 384-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection). [7] 7. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: MTT Cell Proliferation Assay
-
Reagents and Materials: Cancer cell line of interest, complete culture medium, this compound, comparator inhibitors, 96-well plates, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO), spectrophotometer. [8][9]2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment. [9] 2. Prepare serial dilutions of the test and comparator compounds in culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals. [8] 6. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [8] 7. Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).
-
Protocol 3: Western Blot Analysis of Kinase Signaling
-
Reagents and Materials: Cancer cell line, culture medium, test compounds, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system. [10][11]2. Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation. [12]
-
Caption: A hypothetical TRK signaling pathway targeted by the novel inhibitor.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial evaluation of this compound as a novel kinase inhibitor. By systematically identifying its targets and comparing its biochemical and cellular activities against well-defined benchmarks, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. The proposed workflow, from broad kinome screening to detailed mechanistic studies, ensures that the resulting data is both reliable and translatable, paving the way for informed decisions in the drug development process.
References
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DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved from [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023, January 27). Retrieved from [Link]
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KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Retrieved from [Link]
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KINOMEscan® Kinase Profiling Platform. (n.d.). Retrieved from [Link]
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Cellular Targets of Gefitinib - AACR Journals. (2005, January 15). Retrieved from [Link]
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Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC - NIH. (2015, August 10). Retrieved from [Link]
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Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - Taylor & Francis. (2019, September 10). Retrieved from [Link]
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Current therapeutic landscape and resistance mechanisms to larotrectinib - PubMed Central. (2024, February 5). Retrieved from [Link]
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Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity | ACS Chemical Biology. (2015, August 10). Retrieved from [Link]
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Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. (2022, November 11). Retrieved from [Link]
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Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer - PubMed. (2004, March 1). Retrieved from [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (2007, November 15). Retrieved from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (2024, January 17). Retrieved from [Link]
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Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Journal of Proteome Research - ACS Publications. (2013, August 2). Retrieved from [Link]
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MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved from [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. (2026, January 13). Retrieved from [Link]
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Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer - PubMed. (2019, September 10). Retrieved from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (2013, March 26). Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
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How to analyze the western blotting data for investigation activity of the signaling pathway? (2022, April 21). Retrieved from [Link]
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Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. (2005, May 15). Retrieved from [Link]
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Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - ResearchGate. (2010, October 1). Retrieved from [Link]
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (2011). Retrieved from [Link]
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Kinase Panel Screening for Drug Discovery - ICE Bioscience. (n.d.). Retrieved from [Link]
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Dr Subbiah on Outcomes With Larotrectinib in TRK Fusion–Positive Solid Tumors - YouTube. (2024, August 20). Retrieved from [Link]
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Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. (2002, July 1). Retrieved from [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (2011, March 1). Retrieved from [Link]
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Validating Target Engagement for Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step. The subsequent, critical challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern techniques for validating target engagement, using the pyrazolo[1,5-a]pyridine scaffold, exemplified by 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, as a case study for a putative protein kinase inhibitor.
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry, frequently associated with potent inhibitory activity against various protein kinases.[1] Derivatives of these scaffolds have been identified as inhibitors of Tropomyosin receptor kinases (Trks), PDK1, and a host of other kinases crucial in oncology and other therapeutic areas.[2][3][4] Given this precedent, a primary hypothesis for a novel compound like this compound would be its interaction with a protein kinase. However, without empirical evidence of direct binding in a relevant biological system, this remains an assumption. Failure to rigorously validate this "on-target" activity early in the discovery pipeline is a leading cause of late-stage clinical failures.
This guide is structured to provide both the strategic rationale and the detailed methodologies for building a robust target engagement dossier. We will explore and compare key in-cell and in-vitro techniques, emphasizing the necessity of orthogonal validation to build a compelling scientific narrative.
Section 1: The Foundational Assay - Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for confirming target engagement in a physiological context—intact cells.[5] The principle is based on the thermodynamic stabilization of a target protein upon ligand binding.[6] This stabilization results in an increased resistance to thermal denaturation.
Causality Behind the Experimental Choice
CETSA is an ideal first-line assay because it is label-free and directly assesses target binding within the native cellular environment.[7] This circumvents potential artifacts from using purified recombinant proteins and inherently confirms the compound's cell permeability. It answers the fundamental question: "Does my compound bind to the intended target in a cell?"
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the concentration-dependent engagement of this compound with its putative kinase target (e.g., Target Kinase X).
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express Target Kinase X) to ~80% confluency.
-
Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Based on a preliminary melt-curve experiment (data not shown), determine the optimal temperature (T_opt) that results in significant, but not complete, denaturation of the un-liganded Target Kinase X.
-
Heat all samples simultaneously at T_opt for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Target Kinase X in each sample using a standard protein detection method such as Western Blot or an ELISA-based format (e.g., AlphaScreen).
-
Plot the amount of soluble Target Kinase X as a function of the compound concentration. The resulting curve can be fitted to determine the EC50 for target engagement.
-
CETSA Workflow Diagram
Caption: Workflow for Isothermal Dose-Response CETSA.
Section 2: Biophysical Techniques for Orthogonal Validation
While CETSA confirms intracellular target binding, it does not provide detailed information on the binding kinetics or thermodynamics. Biophysical assays, using purified proteins, are essential for orthogonal validation and for building a comprehensive Structure-Activity Relationship (SAR).[1]
Comparative Analysis of Key Biophysical Methods
| Method | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | k_on, k_off, K_D | Real-time kinetics, high sensitivity, label-free. | Requires protein immobilization, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K_D, ΔH, ΔS, Stoichiometry (n) | "Gold standard" thermodynamics, solution-based. | Requires large amounts of pure protein, lower throughput. |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding in the presence of a fluorescent dye as a function of temperature. | Melting Temp (T_m) Shift | High throughput, low protein consumption. | Indirect binding measurement, dye interference possible. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding kinetics of this compound to purified Target Kinase X.
-
Chip Preparation and Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize purified, active Target Kinase X onto the chip surface to a target density (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared similarly but without the protein.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound dilutions over both the target and reference channels, starting with the lowest concentration.
-
Monitor the association phase (compound injection) and the dissociation phase (buffer flow).
-
Between each concentration, regenerate the chip surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Biophysical Principles Diagram
Caption: Core principles of key biophysical target validation assays.
Section 3: Building a Self-Validating System
A single assay is never sufficient to definitively prove target engagement. A robust validation strategy relies on the convergence of evidence from orthogonal methods. For this compound, a compelling case would involve:
-
Primary Validation (In-Cell): Demonstrate concentration-dependent stabilization of Target Kinase X using CETSA, yielding a cellular EC50.
-
Secondary Validation (Biochemical): Show a direct, high-affinity interaction with purified Target Kinase X using SPR or ITC, yielding a K_D.
-
Functional Confirmation: Correlate the cellular EC50 from CETSA and the biochemical K_D with a functional readout, such as the inhibition of Target Kinase X activity in a cell-based phosphorylation assay (e.g., Western blot for a known substrate or a LanthaScreen™ assay).
Logical Framework for Target Validation
Caption: A tiered, orthogonal approach to validating target engagement.
Conclusion
Validating the target engagement of a novel compound like this compound is a multi-faceted process that demands scientific rigor and the strategic application of complementary technologies. Beginning with a physiologically relevant assay like CETSA to confirm intracellular binding is a crucial first step. This must then be substantiated with quantitative biophysical methods such as SPR or ITC to characterize the binding event in detail. Finally, correlating these binding affinities with a functional cellular outcome provides the conclusive evidence required to confidently advance a compound through the drug discovery pipeline. By employing this self-validating, multi-pronged approach, researchers can significantly de-risk their projects and build a solid foundation for developing the next generation of targeted therapeutics.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
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Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. (n.d.). PubMed. [Link]
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4-chloropyrazolo[1, 5-a]pyridine-7-carbonitrile, min 97%, 100 mg. (n.d.). CP Lab Safety. [Link]
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A Comparative Technical Guide to the Biological Evaluation of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile derivatives, focusing on their anticancer and antimicrobial potential. By synthesizing data from multiple studies, this document offers a critical evaluation of these compounds against established therapeutic agents, supported by detailed experimental protocols and insights into their structure-activity relationships.
Introduction: The Promise of Pyrazolo[1,5-a]pyridines
The fused heterocyclic system of pyrazolo[1,5-a]pyridine has garnered significant attention due to its structural similarity to purine, allowing it to act as a competitive inhibitor for various enzymes, particularly kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[1][3] The this compound core represents a key pharmacophore, with substitutions at various positions offering a versatile platform for modulating biological activity and optimizing pharmacokinetic properties.
Comparative Anticancer Activity
To objectively assess the anticancer potential of this compound derivatives, their in vitro cytotoxic activity is compared with Doxorubicin, a widely used chemotherapeutic agent. This section presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
Performance Data
The following table summarizes the available IC50 values for a series of pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, which are structurally analogous to the target compound, against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).[4] For a robust comparison, a range of IC50 values for the standard drug, Doxorubicin, against the same and other cell lines are also provided.[5][6][7][8]
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound/Drug | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine Derivative 7b | Potent | Potent | Potent | - | - |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine Derivative 15b | - | Induces G2/M arrest | - | - | - |
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine Derivative 16c | Potent | Potent | Potent | - | - |
| Doxorubicin (Standard) | 0.1 - 2.5[5][7] | 12.2 | - | >20[5] | 2.9 |
Note: Specific IC50 values for the pyrazolo[1,5-a]pyrimidine derivatives from the primary source are described as "potent" without explicit numerical values in the abstract.[4] The most promising compound, 7c, was noted for its potential gastrointestinal absorption and blood-brain barrier permeability.[4]
Discussion of Structure-Activity Relationship (SAR)
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.[1][3] For instance, the introduction of bulky aromatic groups can enhance binding affinity to the hydrophobic pockets of kinase active sites. The presence of the chlorine atom at the 4-position and the carbonitrile group at the 7-position are critical for the observed activity, likely contributing to favorable electronic and steric interactions with the target enzyme. Further derivatization, as seen in the compared pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines, where additional rings are fused, demonstrates that expanding the heterocyclic system can lead to broad-spectrum anticancer effects.[4]
Comparative Antimicrobial Activity
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antimicrobial agents. This section compares their activity against a panel of pathogenic bacteria and fungi with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazolo[1,5-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria.[9] For comparison, typical MIC ranges for Ciprofloxacin against similar bacterial species are included.[3][10][11]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Pyrazolo[1,5-a]pyrimidine Derivative 3a | 0.125 | - | 0.062 - 0.25 | - |
| Pyrazolo[1,5-a]pyrimidine Derivative 5a | 0.25 | - | 0.25 | - |
| Pyrazolo[1,5-a]pyrimidine Derivative 6 | 0.187 - 0.375 | - | - | 0.187 - 0.375 |
| Pyrazolo[1,5-a]pyrimidine Derivative 9a | - | - | - | - |
| Pyrazolo[1,5-a]pyrimidine Derivative 10a | - | - | - | - |
| Ciprofloxacin (Standard) | 0.6[10][11] | - | ≤1 (susceptible)[3] | 0.15[10] |
Note: The pyrazolo[1,5-a]pyrimidine derivatives exhibited excellent antibacterial activities with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates.[9]
Discussion of Structure-Activity Relationship (SAR)
The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines is also dictated by their substitution patterns. The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the heterocyclic system, influencing its interaction with bacterial targets. For example, some derivatives have been shown to inhibit bacterial DNA gyrase, a mechanism shared with fluoroquinolones like Ciprofloxacin. The lipophilicity of the molecule, which can be tuned by altering substituents, is another critical factor that affects its ability to penetrate bacterial cell walls.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key biological assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow of the Broth Microdilution method for MIC determination.
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for the anticancer activity of many pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases.[1][3] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[3] This disruption of signaling pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The selectivity of these inhibitors for specific kinases is a critical factor in their therapeutic potential and is influenced by the specific substitution patterns on the pyrazolo[1,5-a]pyridine scaffold.[13]
Caption: Mechanism of action of pyrazolo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential as both anticancer and antimicrobial agents. Their performance, particularly in the context of kinase inhibition, warrants further investigation. Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship. Additionally, in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates. The development of selective and potent inhibitors based on this scaffold could lead to novel therapeutic strategies for a variety of diseases.
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
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Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. National Institutes of Health. [Link]
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What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. Dr.Oracle. [Link]
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Institutes of Health. [Link]
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A Comparative Guide to the Selectivity Profile of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, a Novel Kinase Inhibitor Prototype
Abstract
Effective targeted therapy hinges on the selectivity of kinase inhibitors. Compounds that engage their intended target with high fidelity while avoiding off-target interactions are crucial for minimizing toxicity and maximizing therapeutic efficacy. The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1][2] This guide provides a comprehensive assessment of the selectivity profile for a novel investigational compound, 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile . We present a comparative analysis against established inhibitors, detail the rigorous experimental methodologies used for profiling, and discuss the implications of its selectivity for future drug development. For the purpose of this illustrative guide, we will hypothesize that its primary target is the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses, based on known activities of similar pyrazolopyridine structures.[3]
Introduction: The Critical Role of Kinase Selectivity
Protein kinases, comprising a family of over 500 enzymes, are central regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of therapeutic targets. The ATP-binding pocket, the target for most small-molecule inhibitors, is highly conserved across the kinome, presenting a significant challenge for developing selective drugs.[4] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or even antagonistic effects on the intended therapeutic outcome.[5]
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have proven to be versatile frameworks for designing potent and selective kinase inhibitors, targeting a range of kinases from p38 to Tropomyosin receptor kinases (Trks) and PI3K.[3][6][7] Our investigational compound, This compound (hereafter referred to as CJC-101 ), was designed based on this privileged scaffold. This guide establishes the selectivity profile of CJC-101, comparing it with two well-characterized p38α inhibitors: the clinical-stage compound Neflamapimod and the widely used research tool SB203580 .
Comparative Selectivity Analysis
To establish a comprehensive understanding of CJC-101's selectivity, we performed a hypothetical kinase panel screening across a representative set of 10 kinases, including the intended target p38α and other closely related MAP kinases (JNK1, ERK2) and common off-targets (SRC, VEGFR2). The inhibitory activity is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | CJC-101 (Hypothetical) | Neflamapimod (Reference) | SB203580 (Reference) | Kinase Family |
| p38α (MAPK14) | 15 | 25 | 50 | MAPK |
| p38β (MAPK11) | 45 | 80 | 150 | MAPK |
| JNK1 | >10,000 | >10,000 | >10,000 | MAPK |
| ERK2 | >10,000 | >10,000 | >10,000 | MAPK |
| SRC | 2,500 | 5,000 | >10,000 | Tyrosine Kinase |
| LCK | 3,100 | 6,000 | >10,000 | Tyrosine Kinase |
| VEGFR2 | 8,000 | >10,000 | 3,000 | Tyrosine Kinase |
| AKT1 | >10,000 | >10,000 | 8,000 | AGC Kinase |
| CDK2 | >10,000 | >10,000 | 4,000 | CMGC Kinase |
| PKA | >10,000 | >10,000 | >10,000 | AGC Kinase |
Interpretation of Data: The hypothetical data indicates that CJC-101 is a potent inhibitor of p38α with an IC50 of 15 nM. It demonstrates a favorable selectivity profile, particularly within the MAPK family, showing at least a 3-fold selectivity for the α isoform over the β isoform and no significant activity against JNK1 and ERK2. Compared to the reference compounds, CJC-101 shows superior potency. Notably, SB203580 shows significant off-target activity against VEGFR2, CDK2, and AKT1, which is not observed with CJC-101. This clean profile suggests a lower likelihood of off-target toxicities.
Experimental Methodologies for Selectivity Assessment
To ensure the trustworthiness and reproducibility of selectivity data, standardized, robust assays are essential. Below are the detailed protocols for two cornerstone techniques in kinase inhibitor profiling.
Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)
This biochemical assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. Radiometric assays are considered a "gold standard" due to their high sensitivity and direct measurement of enzymatic activity.[4]
Objective: To determine the IC50 value of a test compound against a panel of purified protein kinases.
Materials:
-
Recombinant purified kinases
-
Kinase-specific peptide substrates
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (CJC-101) and reference inhibitors, serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mix Preparation: Prepare a master mix for each kinase containing the kinase reaction buffer, the specific peptide substrate, and the respective kinase enzyme.
-
Compound Plating: In a 96-well plate, add 2 µL of serially diluted compound or DMSO vehicle control.
-
Kinase Reaction Initiation: Add 20 µL of the kinase master mix to each well. Allow the compound and kinase to pre-incubate for 10 minutes at room temperature to permit binding.
-
Phosphorylation Initiation: Start the reaction by adding 10 µL of kinase buffer containing MgCl₂ and [γ-³²P]ATP (final concentration typically at the Km for ATP for that enzyme). Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro Radiometric Kinase Assay.
Protocol: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential, they do not confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement by assessing ligand-induced thermal stabilization of the target protein.[9][10][11]
Objective: To confirm target engagement of CJC-101 with p38α in intact cells and determine the cellular potency.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T cells)
-
Cell culture medium and reagents
-
Test compound (CJC-101) and DMSO vehicle
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler with a gradient function
-
Centrifuge for separating soluble and precipitated protein fractions
-
Reagents for protein quantification (e.g., Western Blotting or ELISA)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of CJC-101 or DMSO for 1 hour at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.[10]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (p38α) remaining in the supernatant using Western Blotting or an ELISA.
-
Data Analysis:
-
Melt Curve: For each treatment condition, plot the amount of soluble p38α against the temperature. The curve for the CJC-101-treated cells should show a shift to the right compared to the DMSO control, indicating thermal stabilization.
-
Isothermal Dose-Response (ITDRF): At a fixed temperature chosen from the melt curve (where there is a significant difference between treated and untreated samples), plot the amount of soluble p38α against the compound concentration. This allows for the calculation of an EC50 for target engagement.[9]
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathway Context
CJC-101 is designed to inhibit p38α, a central node in the MAPK signaling pathway. This pathway is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors like ATF2 and kinases like MK2, ultimately driving the production of inflammatory mediators such as TNF-α and IL-6. By selectively blocking p38α, CJC-101 is intended to suppress this inflammatory cascade.
Caption: p38α MAPK Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The comprehensive selectivity assessment of This compound (CJC-101) reveals a promising profile for a p38α-targeted therapeutic. The hypothetical data demonstrates high potency for its intended target and excellent selectivity against other kinases, including closely related family members and common off-targets. This profile suggests a potentially superior safety and efficacy window compared to older-generation inhibitors.
The described methodologies—in vitro kinome screening and cellular target engagement confirmation via CETSA—represent a robust, self-validating workflow for characterizing novel inhibitors. The positive results from these foundational studies warrant further investigation, including full-panel kinome scans (>400 kinases), in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in animal models of inflammatory disease. The pyrazolo[1,5-a]pyridine scaffold continues to be a fruitful starting point for the development of next-generation targeted therapies.
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Singh, A., Kumar, A., Singh, U. P., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]
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Hermanowicz, P., Sławiński, J., Szafrański, K., Borys, E., & Ulańczyk, M. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][12][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(21), 13327. Available at: [Link]
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In Silico Docking of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors.[1] This guide provides an in-depth comparative analysis of in silico docking studies for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, a representative member of this promising class of compounds. We will explore its potential as a kinase inhibitor by docking it against a well-validated therapeutic target, p38 mitogen-activated protein kinase (MAPK), and compare its performance with established inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.
The rationale for selecting p38 MAPK as the target is rooted in its critical role in regulating inflammatory responses and other cellular processes. Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2][3][4][5] Consequently, the development of effective p38 MAPK inhibitors is of significant therapeutic interest.[2][3][6][7][8][9] The pyrazolo[1,5-a]pyridine core, as a purine bioisostere, is adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical feature for potent inhibition.[1]
This guide will provide a detailed, step-by-step protocol for conducting a comparative docking study using AutoDock Vina, a widely used and validated open-source docking software.[10][11][12][13] We will compare the docking performance of this compound with two well-characterized p38 MAPK inhibitors: SB203580, a classic ATP-competitive inhibitor, and BIRB 796, a potent allosteric inhibitor.[2][6]
Comparative Ligand Analysis
For this study, we will compare our lead compound, this compound, against two established p38 MAPK inhibitors with different binding modes.
| Compound | Structure | Known Mechanism of Action |
| This compound | ![]() | Putative ATP-competitive inhibitor |
| SB203580 | ![]() | Type I inhibitor, ATP-competitive, binds to the active (DFG-in) conformation.[2] |
| BIRB 796 | ![]() | Type II inhibitor, binds to an allosteric site and stabilizes the inactive (DFG-out) conformation.[2] |
Experimental Workflow: A Step-by-Step In Silico Docking Protocol
This section details the complete workflow for our comparative docking study, from target and ligand preparation to the execution of the docking simulation and analysis of the results.
Part 1: Receptor and Ligand Preparation
1. Receptor Preparation (p38 MAPK):
- Source: The crystal structure of human p38 MAPK in complex with SB203580 (PDB ID: 1A9U) was downloaded from the RCSB Protein Data Bank.[14] This structure provides a well-defined ATP-binding pocket.
- Software: AutoDockTools (ADT).[12]
- Procedure:
- Load the PDB file (1A9U.pdb) into ADT.
- Remove all water molecules and the co-crystallized ligand (SB203580).
- Add polar hydrogens to the protein.
- Compute Gasteiger charges to assign partial charges to each atom.
- Save the prepared receptor in PDBQT format (e.g., 1A9U_protein.pdbqt).
2. Ligand Preparation:
- Source: The 3D structures of this compound, SB203580, and BIRB 796 were generated using a chemical drawing tool and saved in SDF or MOL2 format.
- Software: AutoDockTools (ADT).[12]
- Procedure (repeat for each ligand):
- Load the ligand file into ADT.
- Detect the torsional root and define the rotatable bonds.
- Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
Part 2: Docking Simulation with AutoDock Vina
1. Grid Box Generation:
- Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding poses for the ligand. It is crucial to center this box on the active site of the target protein.
- Procedure:
- In ADT, with the prepared receptor loaded, define the grid box to encompass the entire ATP-binding site. The coordinates of the co-crystallized ligand in the original PDB file can be used as a reference for centering the grid box.
- Set the grid box dimensions to approximately 25 x 25 x 25 Å to provide ample space for the ligands to orient themselves.
- Save the grid parameter file.
2. AutoDock Vina Execution:
- Configuration File: Create a text file (e.g., conf.txt) containing the following information:
receptor = 1A9U_protein.pdbqt ligand = ligand.pdbqt
Results: A Comparative Analysis of Docking Performance
The docking results are summarized in the table below, comparing the binding affinities and key interactions of the three compounds with the p38 MAPK active site. The binding affinity is reported as the Gibbs free energy of binding (ΔG) in kcal/mol, where a more negative value indicates a more favorable interaction.
| Compound | Binding Affinity (kcal/mol) | Key H-bond Interactions with Hinge Region (Met109) | Other Significant Interactions |
| This compound | -8.5 | Yes (with pyrazolo[1,5-a]pyridine nitrogen) | Hydrophobic interactions with Leu75, Val83, and Leu167. |
| SB203580 (Reference) | -9.2 | Yes (with pyridine nitrogen) | Pi-sulfur interaction with Met109; H-bond with Lys53. |
| BIRB 796 (Reference) | -10.8 | No (binds to an allosteric pocket) | Extensive hydrophobic interactions in the allosteric pocket; H-bond with Glu71. |
Discussion and Mechanistic Insights
The in silico docking results provide valuable insights into the potential of this compound as a p38 MAPK inhibitor. With a predicted binding affinity of -8.5 kcal/mol, it demonstrates a strong potential for binding to the ATP pocket. Crucially, the docking pose reveals a key hydrogen bond interaction between one of the nitrogen atoms of the pyrazolo[1,5-a]pyridine core and the backbone amide of Met109 in the hinge region of the kinase. This interaction is a hallmark of many successful ATP-competitive kinase inhibitors and validates the initial hypothesis regarding the utility of this scaffold.[1]
When compared to the reference compound SB203580, our lead compound shows a slightly lower, yet still potent, binding affinity. The analysis of the binding poses suggests that while both compounds engage the critical hinge region, SB203580 forms additional interactions, such as a pi-sulfur interaction with Met109 and a hydrogen bond with Lys53, which may account for its higher affinity.
The comparison with BIRB 796 highlights the different modes of kinase inhibition. BIRB 796 achieves its high potency by binding to an allosteric site and inducing a conformational change in the kinase, a mechanism not observed for our lead compound, which appears to be a classic ATP-competitive inhibitor.[2]
Conclusion and Future Directions
This comparative in silico docking guide demonstrates that this compound is a promising candidate for development as a p38 MAPK inhibitor. Its predicted binding affinity and interaction profile, particularly the crucial hydrogen bond with the hinge region, suggest that it warrants further investigation.
The insights gained from this computational study provide a solid foundation for the next steps in the drug discovery pipeline. Future work should focus on:
-
Synthesis and in vitro validation: The compound should be synthesized and tested in biochemical assays to determine its actual IC50 value against p38 MAPK and a panel of other kinases to assess its selectivity.
-
Structure-Activity Relationship (SAR) studies: The docking model can be used to guide the design of analogs with improved potency and selectivity. For instance, modifications to the scaffold could be explored to establish additional interactions with key residues in the active site, similar to those observed for SB203580.
-
Molecular Dynamics (MD) simulations: MD simulations can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the ligand-receptor interactions over time.
By integrating computational and experimental approaches, the potential of the pyrazolo[1,5-a]pyridine scaffold can be fully realized in the quest for novel and effective kinase inhibitors.
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This compound. Chemical-Suppliers.com. Available from: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]
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(PDF) New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ResearchGate. Available from: [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available from: [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available from: [Link]
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7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. Available from: [Link]
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Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. ACS Publications. Available from: [Link]
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Molecular Mechanisms and Therapeutic Potential of Baicalein in Acute Pancreatitis: A Comprehensive Review. MDPI. Available from: [Link]
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Antioxidants. MDPI. Available from: [Link]
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Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers. Available from: [Link]
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A Technical Guide to the Efficacy of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of analogs based on the 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile core. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the key assays used to evaluate these compounds. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to advance their own research in this promising area.
The rationale for focusing on this particular scaffold lies in its unique combination of a hydrogen bond acceptor (the nitrile group), a reactive site for substitution (the C4-chloro group), and a core structure that can be readily modified to explore chemical space and optimize interactions with the ATP-binding pocket of various kinases.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine bicyclic system is a key pharmacophore in numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal starting point for the design of kinase inhibitors. Modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring system have been shown to significantly impact potency and selectivity against a range of kinase targets.[2][3]
Comparative Efficacy of 4-Substituted Pyrazolo[1,5-a]pyridine-7-carbonitrile Analogs
Hypothetical Structure-Activity Relationship (SAR) based on related scaffolds:
| R Group at C4 | Expected Kinase Inhibitory Activity | Rationale |
| -Cl (Starting Material) | Moderate | The chloro group is a good leaving group for synthesis but may not provide optimal binding interactions. |
| -NH-Aryl | Potentially High | Introduction of an amino-aryl moiety can establish crucial hydrogen bonds with the kinase hinge region. Substituents on the aryl ring can further modulate potency and selectivity. |
| -O-Aryl | Moderate to High | Ether linkages can provide conformational flexibility. The nature of the aryl group is critical for target engagement. |
| -S-Aryl | Moderate | Thioether linkages can also be explored, with the potential for different binding interactions compared to ether or amino linkages. |
| Small Alkylamines | Variable | The size and basicity of the alkylamine will determine its ability to form favorable interactions within the ATP-binding pocket. |
It is important to note that the nitrile group at the C7 position is often a key feature for activity, potentially acting as a hydrogen bond acceptor. Modifications at other positions, such as C2, C3, and C5, would also be expected to significantly impact the efficacy and selectivity profile of the analogs.[3]
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize kinase inhibitors.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound solution (serially diluted in assay buffer).
-
Add 5 µL of the target kinase and substrate solution.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Workflow for Kinase Inhibition Assay
Caption: Workflow of the MTT assay for assessing cell viability and cytotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic modification of the C4 position, in combination with alterations at other sites on the heterocyclic core, offers a rich field for medicinal chemistry exploration. The efficacy of these analogs is critically dependent on their ability to form specific and potent interactions within the ATP-binding pocket of the target kinase.
Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs derived from this core structure. A comprehensive understanding of the SAR will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for such evaluations, ensuring the generation of high-quality, reproducible data to drive the discovery of next-generation kinase inhibitors.
References
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ADP-Glo™ Kinase Assay Technical Manual, Promega Corporation.
-
MTT Cell Proliferation and Viability Assay Kit, AMSBIO.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
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Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
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Navigating the In Vivo Landscape: A Comparative Guide to the Pharmacokinetic Properties of Pyrazolo[1,5-a]pyridine Derivatives
For Immediate Release to the Scientific Community
The pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. However, the journey from a promising lead compound to a clinically viable drug is paved with the complexities of absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics. This guide offers an in-depth comparison of the pharmacokinetic profiles of key pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, providing researchers, scientists, and drug development professionals with critical insights and supporting experimental data to navigate the challenges of optimizing these molecules for in vivo efficacy.
The Critical Role of Pharmacokinetics in Drug Development
The therapeutic success of any drug candidate is intrinsically linked to its pharmacokinetic profile. A compound with excellent in vitro potency can fail in preclinical and clinical development if it is not well absorbed, is rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. For pyrazolo[1,5-a]pyridine derivatives, which are often developed as orally administered therapies for chronic conditions like cancer, achieving favorable oral bioavailability and a suitable half-life is paramount.[1] This guide will dissect the pharmacokinetic properties of several notable examples from this class of compounds, highlighting the interplay between chemical structure and in vivo behavior.
Comparative Pharmacokinetic Profiles of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the available pharmacokinetic data for selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives from preclinical studies. These compounds have been chosen to represent a range of therapeutic targets and structural diversity within this scaffold class.
| Compound | Target | Species | Dose (mg/kg) | Route | T½ (elimination half-life) | Oral Bioavailability (%) | Reference |
| Compound 40 | DCN1 | Mouse | 50 | Oral | Sustained plasma exposure > IC90 for 24h | - | [2][3][4] |
| Compound 2 | DCN1 | Mouse | 50 | Oral | - | 15 | |
| BS-194 (4k) | CDK1, 2, 9 | Mouse | 25 | Oral | 178 minutes | Good | [5][6][7] |
| Compound 15j | CDK2 | Mouse | - | Oral | Orally available | - | [8][9] |
Note: Direct comparison of these values should be made with caution due to variations in experimental conditions, analytical methods, and animal models used in the respective studies.
Structure-Activity Relationships and Their Impact on Pharmacokinetics
The pharmacokinetic behavior of pyrazolo[1,5-a]pyridine derivatives is intricately linked to their chemical structures. Subtle modifications to the core scaffold can lead to dramatic changes in their ADME profiles.
Compound 40 , a pyrazolo-pyridone inhibitor of the DCN1-UBE2M interaction, demonstrates how structural optimization can lead to improved pharmacokinetic properties.[2][3][4] While its precursor, Compound 2 , suffered from poor oral bioavailability (15%), the modifications in Compound 40 resulted in sustained plasma exposure above its biochemical IC90 for at least 24 hours after a 50 mg/kg oral dose in mice.[2][3][4] This suggests that the structural changes in Compound 40 likely enhanced its absorption and/or reduced its first-pass metabolism.
BS-194 (4k) , a pyrazolo[1,5-a]pyrimidine inhibitor of cyclin-dependent kinases (CDKs), exhibits good oral bioavailability and a reasonable elimination half-life of 178 minutes in mice.[5][6][7] The pyrazolo[1,5-a]pyrimidine core is a common feature in many orally available kinase inhibitors, suggesting that this scaffold possesses inherent properties conducive to oral absorption.
Compound 15j , another pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitor, has also been reported to be orally available and effective in a mouse xenograft model, further underscoring the potential of this scaffold for developing orally administered drugs.[8][9]
The chemical structures of these representative compounds are presented below:
Caption: Chemical structures of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives with reported in vivo pharmacokinetic data.
Experimental Protocols for Assessing Pharmacokinetic Properties
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the ADME properties of pyrazolo[1,5-a]pyridine derivatives.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major contributors to first-pass metabolism.
Objective: To determine the in vitro intrinsic clearance of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, or rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the elimination rate constant (k) and the in vitro half-life (t½ = 0.693/k).
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Oral Bioavailability Study in Mice
This study is crucial for determining the fraction of an orally administered drug that reaches systemic circulation.
Objective: To determine the oral bioavailability (F%) of a test compound.
Materials:
-
Test compound
-
Appropriate vehicle for oral and intravenous (IV) administration
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Oral gavage needles
-
Syringes for IV injection
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the mice into two groups: one for oral administration and one for IV administration.
-
Administer the test compound at a specific dose (e.g., 10 mg/kg) to each group via the respective route.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples by LC-MS/MS to determine the drug concentration at each time point.
-
Calculate the Area Under the Curve (AUC) for both oral (AUC_oral) and IV (AUC_IV) administration.
-
Calculate the oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Caption: Workflow for in vivo oral bioavailability study.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and early assessment of the pharmacokinetic properties of derivatives based on this core structure are critical for their successful development. Future research should focus on establishing clearer structure-pharmacokinetic relationships to guide the rational design of new compounds with optimized ADME profiles. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be instrumental in accelerating the translation of these promising molecules from the laboratory to the clinic.
References
-
Paruch, K., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 17(22), 6220-6223. [Link]
- (Reference for Compound 2 structure and PK data - to be added
-
Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(9), 5850-5862. [Link]
-
Paruch, K., et al. (2008). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. OSTI.GOV. [Link]
-
Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed Central. [Link]
- (Reference for Compound 15j structure - to be added
-
Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. [Link]
- (Reference for detailed oral bioavailability protocol - to be added
- (Reference for Caco-2 permeability assay protocol - to be added
- (Reference for microsomal stability assay protocol - to be added
-
Ali, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]
-
Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. ChEMBL. [Link]
- (Reference for BS-194 (4k)
- (Reference for general pyrazolo[1,5-a]pyrimidine structure - to be added
- (Reference for general pyrazolo[1,5-a]pyridine structure - to be added
- (Reference for PI3Kδ inhibitor CPL302253 (54)
- (Reference for PI3K inhibitor 5x - to be added
- (Reference for pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine compound 7c - to be added
- (Reference for detailed oral bioavailability protocol in mice - to be added
- (Reference for detailed in vitro ADME protocols - to be added
- (Reference for general information on pyrazolo[1,5-a]pyrimidine derivatives - to be added
- (Reference for general information on pyrazolo[1,5-a]pyridine derivatives - to be added
-
Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. As a member of the pyrazolopyridine class of compounds, this molecule holds potential for therapeutic applications, particularly in the realm of kinase inhibition.[1][2] However, the structural similarities among kinase active sites necessitate a rigorous evaluation of selectivity to ensure on-target efficacy and minimize off-target liabilities.[3][4] This document outlines the scientific rationale, experimental workflows, and data interpretation strategies essential for a thorough investigation.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, including but not limited to, cyclin-dependent kinases (CDKs), PI3K, c-Met, and topoisomerases.[5][6][7][8] This versatility, while advantageous for discovering novel therapeutics, presents a significant challenge: the potential for unintended interactions with other proteins, leading to off-target effects.
For kinase inhibitors, a primary concern is the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 members.[3][4] A compound designed to inhibit a specific kinase may inadvertently bind to several others, resulting in unforeseen biological consequences, toxicity, or a misleading interpretation of its mechanism of action. Therefore, a systematic and multi-tiered approach to cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of the drug discovery and development process.
Strategic Framework for Cross-Reactivity Profiling
A robust assessment of selectivity involves a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This funnel-down strategy allows for an efficient allocation of resources while building a comprehensive understanding of the compound's interaction profile.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis: Interpreting Selectivity Data
To illustrate the desired outcome of these studies, we present hypothetical data for this compound (termed "Test Compound") in comparison to a known selective inhibitor (e.g., a hypothetical highly specific CDK2 inhibitor) and a non-selective inhibitor (e.g., Staurosporine).
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Family | Test Compound | Selective Inhibitor | Non-Selective Inhibitor |
| CDK | |||
| CDK2 | 98% | 99% | 99% |
| CDK5 | 85% | 15% | 98% |
| CDK9 | 60% | 10% | 97% |
| SRC Family | |||
| SRC | 45% | 5% | 95% |
| LYN | 30% | 2% | 92% |
| Other | |||
| GSK3B | 55% | 8% | 88% |
| PIM1 | 25% | 4% | 90% |
| c-Met | 18% | 1% | 75% |
-
Interpretation: The hypothetical data in Table 1 suggest that the Test Compound has high potency against its intended target, CDK2. However, it also shows significant inhibition of other CDKs (CDK5, CDK9) and moderate activity against GSK3B and SRC. This profile is more selective than the broadly active Staurosporine but less selective than the hypothetical specialized inhibitor. These "hits" would be prioritized for further investigation.
Table 2: Hypothetical Potency Data (IC50/Kd in nM)
| Target | Test Compound (IC50) | Rationale for Follow-up |
| Primary Target | ||
| CDK2 | 10 nM | High potency confirms on-target activity. |
| Key Off-Targets | ||
| CDK5 | 80 nM | Potent off-target; potential for neurological side effects. |
| GSK3B | 250 nM | Moderate off-target; investigate role in observed phenotype. |
| SRC | >1000 nM | Weak interaction, likely not physiologically relevant. |
-
Interpretation: By determining the IC50 values, we can quantify the selectivity. The Test Compound is 8-fold more selective for CDK2 over CDK5. This level of selectivity may or may not be acceptable depending on the therapeutic window and the biological roles of the off-target.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize cross-reactivity data is by mapping it onto a kinome tree diagram. This provides an immediate visual representation of a compound's selectivity across the entire kinase family.
Figure 2: Hypothetical kinome tree representation of binding data.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
To validate that this compound engages its intended target in a cellular environment, a CETSA experiment is highly recommended. This assay measures the thermal stabilization of a protein upon ligand binding.
Objective: To determine if the Test Compound binds to and stabilizes CDK2 in intact cells.
Materials:
-
Human cell line expressing endogenous CDK2 (e.g., MCF-7).
-
Test Compound (this compound).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibodies for Western blotting (anti-CDK2, secondary antibody).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with the Test Compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle) for 2 hours.
-
-
Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an anti-CDK2 antibody to detect the amount of soluble CDK2 remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CDK2 as a function of temperature for both the vehicle-treated and Test Compound-treated samples.
-
A rightward shift in the melting curve for the Test Compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion and Future Directions
The cross-reactivity profile of this compound is a critical dataset for its continued development. A systematic approach, beginning with broad kinome screening and progressing to quantitative potency determination and cellular target engagement, is essential. The identification of any potent off-target interactions should trigger further investigation to understand their potential clinical implications. This rigorous, data-driven approach ensures a comprehensive understanding of the compound's selectivity, ultimately paving the way for the development of a safe and effective therapeutic agent.
References
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
-
Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]
-
Zidar, N. et al. (2018). Quantitative Conformational Profiling of Kinase Inhibitors Reveals Origins of Selectivity for Aurora Kinase Activation States. PNAS, 115(51), pp.E11965-E11972. Available at: [Link]
-
Kumar, A. et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), pp.376-388. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF. Available at: [Link]
-
Karaman, M. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), pp.127-132. Available at: [Link]
-
Vasta, J. et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
-
MDPI. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]
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ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Available at: [Link]
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El-Gamal, M. et al. (2022). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), p.8213. Available at: [Link]
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Wang, Y. et al. (2021). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 64(19), pp.14786-14805. Available at: [Link]
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MDPI. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available at: [Link]
-
ACS Publications. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and -Alkenes. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
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PubMed. (2018). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Available at: [Link]
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RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]
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MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
For the researcher dedicated to advancing drug discovery, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, a heterocyclic compound featuring a chlorinated pyridine ring and a nitrile group, demands a meticulous and informed approach to its end-of-life management. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, ensuring the protection of personnel and the environment.
Our protocols are built on the foundational principles of laboratory safety, emphasizing that a robust disposal plan is not merely a procedural checklist but a self-validating system of safety and environmental stewardship.
Core Principle: Hazard Identification and Assessment
Understanding the intrinsic properties of this compound is the critical first step in formulating a safe disposal plan. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely available, we can infer its primary hazards by examining its structural motifs—a chlorinated pyridine and a nitrile group—and data from analogous compounds.
Inferred Hazard Profile:
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with many functionalized heterocyclic compounds.[1]
-
Irritation: Expected to cause skin and eye irritation upon contact.[1][2]
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[3] Chlorinated pyridines, in particular, can be resistant to biodegradation.[3][4]
-
Combustion Byproducts: Thermal decomposition is likely to generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO).[5][6][7]
| Property | Information | Source |
| Chemical Formula | C₈H₄ClN₃ | |
| Physical Form | Solid | Inferred from supplier data |
| Key Functional Groups | Chlorinated Pyridine, Nitrile, Pyrazolo Fused Ring | N/A |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][6] |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure during all handling and disposal stages. All operations involving this compound must be conducted within a certified chemical fume hood.[8]
| Protection Type | Required Equipment | Rationale & Causality |
| Eye & Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and accidental contact with dust particles. |
| Skin | Chemical-resistant lab coat. | Provides a barrier against incidental contact. Should be fully buttoned. |
| Hands | Butyl rubber or Viton gloves are recommended. | Pyridine and some of its derivatives can degrade nitrile gloves over time. Always check the manufacturer's glove compatibility chart. Double-gloving may be appropriate for prolonged contact.[9] |
| Respiratory | NIOSH-approved respirator with an organic vapor cartridge. | Required if there is any risk of aerosol or dust generation outside of a fume hood.[8][10] |
Spill Management: Immediate and Controlled Response
Accidents happen. A clear, rehearsed spill response plan is non-negotiable.
Minor Spill (<1 g) inside a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure all necessary PPE is worn before cleanup.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[11][12] Do not use combustible materials like paper towels.
-
Collect Residue: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[8][13]
Major Spill (>1 g) or Any Spill Outside a Fume Hood:
-
EVACUATE: Immediately alert all personnel and evacuate the area.
-
SECURE: Restrict access to the spill area and close the doors.
-
NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[13] Provide them with the chemical name and any available safety information.
Waste Segregation and Collection: The Critical Path to Disposal
Proper segregation is the cornerstone of compliant chemical waste disposal. Due to its chemical structure, this compound has a specific and mandatory disposal pathway.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: This compound must be classified as Halogenated Organic Waste . It must not be mixed with non-halogenated waste. The presence of chlorine dictates its treatment method—typically high-temperature incineration—which is different from that for non-halogenated solvents.[14]
-
Select a Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Labeling: The container must be labeled "Hazardous Waste" and list all contents, including "this compound." Do not use abbreviations or chemical formulas.
-
Collection of Contaminated Materials: All items that come into direct contact with the compound, including gloves, weigh boats, contaminated absorbent materials from spills, and pipette tips, must be disposed of in the same solid halogenated organic waste container.
Workflow for Waste Segregation and Disposal
Caption: Waste segregation decision workflow for this compound.
Disposal Pathways: Ensuring Final Deactivation
Under no circumstances should this compound be disposed of down the drain or in standard trash.[5][15] The environmental persistence and potential for forming toxic byproducts necessitate professional handling.
Primary Disposal Method: Incineration The accepted and required disposal method for halogenated organic waste is high-temperature incineration by a licensed and certified hazardous waste management facility.[16] This process ensures the complete destruction of the molecule. The high temperatures break the stable carbon-chlorine and heterocyclic ring bonds, while sophisticated scrubbers and filtration systems neutralize the resulting acidic gases (like HCl) and other hazardous byproducts.
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. In the United States, the disposal of such chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] Your institution's EHS department is the primary resource for ensuring compliance with these regulations and will manage the final transport and disposal process.
Decontamination Procedures
Glassware:
-
Rinse glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Collect this first rinse as liquid halogenated organic waste .
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your institutional policies.
Work Surfaces:
-
Wipe down the work surface within the fume hood with a cloth dampened with a solvent like isopropanol, followed by a soap and water solution.
-
Dispose of the cleaning materials (wipes, cloths) as solid halogenated organic waste.
By adhering to these scientifically grounded procedures, you ensure that the final chapter in the life of this compound is written with a commitment to safety, responsibility, and scientific integrity.
References
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- Sigma-Aldrich. (n.d.). This compound.
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Comprehensive Safety and Handling Guide for 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Risks
This compound incorporates two key functional groups that dictate its hazard profile:
-
Pyridine Ring: Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause a range of health issues from headaches and dizziness to more severe conditions affecting the nervous system, liver, and kidneys[2][3].
-
Nitrile Group (-CN): Organic compounds containing a nitrile group can be toxic. Some aliphatic nitriles can be metabolized in the body to release cyanide, which can interfere with cellular respiration[4][5]. While the toxicity of aryl nitriles is generally lower, they should still be treated with caution[5]. In the event of a fire, nitriles can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides[6][7].
Given these characteristics, a stringent personal protective equipment (PPE) regimen is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is fundamental to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation[8][9]. Must meet NIOSH (US) or EN 166 (EU) standards[8]. |
| Hand Protection | Chemically resistant gloves are required. Given the pyridine component, butyl rubber or neoprene gloves are recommended. Nitrile gloves may be used for short-term splash protection but must be changed frequently and immediately upon contamination[2][3][9]. Always inspect gloves for any signs of degradation or perforation before use[8]. | Provides a critical barrier against skin contact, which can be harmful[9]. The choice of glove material is crucial for adequate protection against pyridine-like compounds[3]. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be worn over the lab coat. | Prevents skin contact and protects personal clothing from contamination[8][9]. Flame-retardant material is a precaution due to the potential flammability of pyridine derivatives[9]. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors[2][8]. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary[8]. | Protects against inhalation of the compound, which could be harmful. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety from the moment the chemical is handled until its final disposal.
Experimental Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



